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  • Product: Diethyl 3-methylthiophene-2,4-dicarboxylate
  • CAS: 14559-14-9

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of Diethyl 3-methylthiophene-2,4-dicarboxylate and its Analogs

Audience: Researchers, scientists, and drug development professionals. Disclaimer: To date, a public domain crystal structure for Diethyl 3-methylthiophene-2,4-dicarboxylate has not been indexed. This guide will therefor...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, a public domain crystal structure for Diethyl 3-methylthiophene-2,4-dicarboxylate has not been indexed. This guide will therefore provide a comprehensive analysis of a closely related analog, Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate , for which complete crystallographic data is available. The methodologies and interpretations presented herein are directly applicable to the target compound, offering a robust framework for its future crystallographic characterization.

Introduction: The Structural Significance of Thiophene Derivatives

Thiophene-based compounds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable electronic properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR). This guide provides an in-depth exploration of the crystallographic analysis of thiophene dicarboxylates, using Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate as a detailed case study.

Synthesis and Crystallization

The synthesis of thiophene derivatives is well-established, often following variations of the Gewald reaction. For the representative compound, Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate, a common synthetic route involves the reaction of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with acetyl chloride in a suitable solvent like chloroform, followed by recrystallization from ethanol to yield single crystals suitable for X-ray diffraction.[1]

Experimental Protocol: Crystallization
  • Synthesis: The precursor, diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate, is dissolved in chloroform.

  • Acetylation: Acetyl chloride is added to the solution, which is then heated at approximately 330 K for several hours.[1]

  • Isolation: The solvent is removed, and the resulting residue is recrystallized from ethanol.

  • Crystal Growth: Slow evaporation of the ethanolic solution yields orange, needle-like crystals of Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate.[1]

Single-Crystal X-ray Diffraction: Data Collection and Processing

High-quality single crystals are mounted on a diffractometer for data collection. The choice of diffractometer and radiation source is critical for obtaining high-resolution data.

Instrumentation and Data Collection Parameters

For the analog, Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate, data were collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[1]

ParameterValueSource
DiffractometerBruker Kappa APEXII CCD[1]
RadiationMo Kα[1]
Temperature296 K[1]
Absorption CorrectionMulti-scan (SADABS)[1]
Workflow for Data Collection and Processing

G cluster_collection Data Collection cluster_processing Data Processing cluster_analysis Structure Solution & Refinement crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount data_collection Data Collection on Diffractometer (APEX2) mount->data_collection cell_refinement Cell Refinement (SAINT) data_collection->cell_refinement data_reduction Data Reduction (SAINT) cell_refinement->data_reduction absorption_correction Absorption Correction (SADABS) data_reduction->absorption_correction structure_solution Structure Solution (SHELXS97) absorption_correction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement analysis Molecular Graphics & Analysis (ORTEP-3, PLATON) structure_refinement->analysis publication Preparation for Publication (WinGX) analysis->publication

Caption: Workflow for X-ray diffraction data collection, processing, and analysis.

Crystal Structure Analysis

The crystal structure of Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate was solved using direct methods and refined by full-matrix least-squares on F².[1]

Crystallographic Data and Structure Refinement
ParameterDiethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylateSource
Chemical FormulaC₁₃H₁₇NO₅S[1]
Formula Weight299.34[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
a (Å)15.933 (3)[1]
b (Å)4.6028 (6)[1]
c (Å)20.152 (3)[1]
β (°)106.005 (7)[1]
Volume (ų)1420.6 (4)[1]
Z4[1]
R[F² > 2σ(F²)]0.065[1]
wR(F²)0.172[1]
Goodness-of-fit (S)1.02[1]
Molecular Geometry and Conformation

The molecule is approximately planar, with an r.m.s. deviation for the non-H atoms of 0.055 Å.[1] The conformation is stabilized by intramolecular N—H···O and C—H···O hydrogen bonds, which form S(6) ring motifs.[1] The crystal packing is dominated by van der Waals interactions.[1]

The methylthiophene group, acetamide group, and two ethyl ester groups are all individually planar. The dihedral angles between these planar groups are relatively small, indicating a largely flat molecular conformation.[1]

G A Methylthiophene Group (Planar) B Acetamide Group (Planar) A->B 5.55° C Ethyl Ester Group 1 (Planar) A->C 7.30° D Ethyl Ester Group 2 (Planar) A->D 6.24° B->C 10.40° B->D 10.51° C->D 12.08°

Caption: Dihedral angles between planar groups in Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate.[1]

Hydrogen Bonding

Intramolecular hydrogen bonds play a significant role in stabilizing the molecular conformation.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)Source
N1—H1···O20.861.992.652 (5)133[1]
C10—H10B···O40.962.242.995 (6)135[1]

Comparative Analysis with Other Thiophene Derivatives

The crystal structure of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate provides an interesting point of comparison. This molecule, with its fused ring system, exhibits a different packing arrangement, stabilized by C—H···O, C—H···π, and π–π stacking interactions, leading to the formation of supramolecular layers. Such interactions are less prominent in the crystal structure of the acetamido analog. This highlights how subtle changes to the molecular structure can have a profound impact on the crystal packing and, consequently, the material's bulk properties.

Conclusion and Future Directions

This guide has detailed the comprehensive process of determining and analyzing the crystal structure of a representative thiophene derivative. The provided methodologies for synthesis, crystallization, data collection, and structure refinement serve as a blueprint for the crystallographic characterization of Diethyl 3-methylthiophene-2,4-dicarboxylate. Future work should focus on obtaining single crystals of the target compound to elucidate its precise solid-state structure, which will be invaluable for its application in drug design and materials science.

References

  • Mukhtar, R., et al. (2010). Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3171. Available at: [Link]

  • Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 7398-7402.
  • Mabkhot, Y. N., et al. (2013). Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. Available at: [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. Available at: [Link]

  • Vu, T. T., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1861–1867. Available at: [Link]

Sources

Foundational

Elucidating the Mass Spectrometry Fragmentation Pathways of Diethyl 3-methylthiophene-2,4-dicarboxylate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Introduction: Structural Dynamics & Ionization Fundamentals Diethyl 3-methylthiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction: Structural Dynamics & Ionization Fundamentals

Diethyl 3-methylthiophene-2,4-dicarboxylate (C₁₁H₁₄O₄S, MW: 242.29 g/mol ) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of fused heterocyclic scaffolds such as thienopyrimidines. During drug development, rigorous structural elucidation and impurity profiling of these intermediates are paramount. Electron Ionization Mass Spectrometry (EI-MS) serves as the gold standard for this characterization.

In EI-MS, the initial event is the ejection of an electron to form the radical molecular ion ( [M]+∙ ). For thiophene derivatives, the electron-rich aromatic ring provides profound resonance stabilization to this molecular ion, ensuring that the [M]+∙ peak at m/z 242 is readily observable and robust[1]. Fragmentation of such heteroaromatic systems typically proceeds via the predictable, successive loss of exocyclic functional groups before any high-energy cleavage of the stable thiophene core occurs[2].

Core Fragmentation Pathways (Mechanistic Causality)

The fragmentation of this specific molecule is governed by three competing, yet highly predictable, mechanistic pathways. Understanding the causality behind these pathways allows analytical scientists to confidently assign spectral peaks and identify structural isomers.

Alpha-Cleavage and Acylium Ion Formation

Esters universally undergo α -cleavage upon electron impact. The ionization predominantly occurs at the carbonyl oxygen. To stabilize the charge, the adjacent C–O bond cleaves homolytically, expelling an ethoxy radical ( ∙OCH2​CH3​ , 45 Da).

  • Causality: The resulting fragment at m/z 197 is an acylium ion . This pathway is highly favored due to the intense resonance stabilization of the positive charge distributed between the carbonyl carbon and the oxygen[3].

  • Secondary Cleavage: The acylium ion can subsequently extrude a neutral carbon monoxide molecule (CO, 28 Da) to form a stable thiophenyl cation at m/z 169. Thiophene dicarbonyls consistently exhibit dominant fragment ions arising from the cleavage of these exocyclic C–C bonds[4].

Alkene Elimination (McLafferty-Type Rearrangement)

Because the molecule contains ethyl esters, it is susceptible to a specific hydrogen-transfer rearrangement. The β -hydrogen of the ethyl group transfers to the carbonyl oxygen via a cyclic transition state, resulting in the expulsion of a neutral ethylene molecule ( C2​H4​ , 28 Da).

  • Causality: The driving force is the thermodynamic stability of the expelled neutral alkene and the formation of a radical cation (m/z 214) that structurally resembles a thiophene mono-carboxylic acid.

The Ortho Effect (Proximity-Driven Rearrangement)

The defining mass spectral signature of Diethyl 3-methylthiophene-2,4-dicarboxylate is the ortho effect . The 3-methyl group is sterically adjacent (ortho) to both the 2-carboxylate and 4-carboxylate moieties.

  • Causality: Upon ionization, a hydrogen atom from the 3-methyl group transfers to the carbonyl oxygen of an adjacent ester via a highly favored six-membered cyclic transition state. This is immediately followed by the elimination of a neutral ethanol molecule ( CH3​CH2​OH , 46 Da).

  • Result: This proximity-driven rearrangement yields a highly stable, fused cyclic radical cation at m/z 196. The thermodynamic stability of this newly formed fused ring drives the reaction forward, making it a prominent diagnostic peak for ortho-alkylated aromatic esters.

MS_Pathways M Molecular Ion [M]⁺• m/z 242 Acyl Acylium Ion [M - •OCH₂CH₃]⁺ m/z 197 M->Acyl α-Cleavage - •OCH₂CH₃ (-45 Da) Ortho Fused Cyclic Radical Cation [M - CH₃CH₂OH]⁺• m/z 196 M->Ortho Ortho Effect - CH₃CH₂OH (-46 Da) Alkene Carboxylic Acid Radical [M - C₂H₄]⁺• m/z 214 M->Alkene Alkene Elimination - C₂H₄ (-28 Da) Thiophenyl Thiophenyl Cation [M - •OCH₂CH₃ - CO]⁺ m/z 169 Acyl->Thiophenyl - CO (-28 Da)

Figure 1: Principal EI-MS fragmentation pathways of Diethyl 3-methylthiophene-2,4-dicarboxylate.

Quantitative Fragmentation Data

The following table summarizes the key diagnostic ions, their mass-to-charge ratios, and their mechanistic origins. Utilizing these specific m/z values allows for precise Selected Ion Monitoring (SIM) during quantitative GC-MS analysis.

Fragment Ionm/zExpected Relative AbundanceMechanistic Origin & Causality
[M]+∙ 24230% - 40%Molecular Ion: Stabilized by the electron-rich thiophene ring.
[M−C2​H4​]+∙ 21415% - 25%Alkene Elimination: Driven by β -hydrogen transfer from the ethyl group.
[M−∙OCH2​CH3​]+ 197100% (Base Peak) α -Cleavage: Driven by resonance stabilization of the acylium ion.
[M−CH3​CH2​OH]+∙ 19640% - 60%Ortho Effect: Proximity-driven expulsion of neutral ethanol.
[M−∙OCH2​CH3​−CO]+ 16920% - 30%CO Extrusion: Secondary fragmentation of the primary acylium ion.

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure absolute trustworthiness and reproducibility, the following GC-MS protocol is designed as a self-validating system . By incorporating internal standards and rigorous tuning criteria, the method inherently flags mechanical or matrix-related anomalies before data interpretation begins.

Step-by-Step Methodology

Phase 1: System Suitability and Mass Calibration

  • Tuning: Introduce Perfluorotributylamine (PFTBA) into the EI source.

  • Validation: Adjust the quadrupole parameters until the m/z 69, 219, and 502 peaks meet the standard relative abundance criteria (m/z 69 = 100%; m/z 219 > 35%; m/z 502 > 1%). Causality: This ensures the mass axis is perfectly calibrated and the electron multiplier is yielding a linear response across the target mass range.

Phase 2: Sample Preparation

  • Dilution: Dissolve Diethyl 3-methylthiophene-2,4-dicarboxylate in GC-grade dichloromethane to a final concentration of 10 µg/mL.

  • Internal Standard (ISTD): Spike the sample with Naphthalene-d8 to a concentration of 5 µg/mL. Causality: The ISTD validates the injection volume, accounts for potential matrix suppression, and provides a stable retention time reference.

Phase 3: Chromatographic Separation

  • Column: Use a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Causality: The 5% phenyl stationary phase provides optimal selectivity and low bleed for semi-polar heterocyclic esters.

  • Parameters: Inject 1.0 µL at an inlet temperature of 250°C with a 10:1 split ratio.

  • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

Phase 4: Ionization and Acquisition

  • Source Conditions: Maintain the EI source at 70 eV and 230°C. Causality: 70 eV is the universal standard for EI, ensuring the resulting spectra can be cross-referenced against commercial libraries.

  • Acquisition: Scan from m/z 40 to 400. Extract ion chromatograms (EIC) for m/z 242, 197, and 196 to validate the presence of the target analyte.

GCMS_Workflow Prep 1. Sample Prep Stable Isotope ISTD Tune 2. System Tune PFTBA Calibration Prep->Tune GC 3. GC Separation DB-5MS Column Tune->GC EI 4. EI Ionization 70 eV Energy GC->EI Quad 5. Mass Analysis m/z 40-400 Scan EI->Quad Data 6. Deconvolution & Validation Quad->Data

Figure 2: Standardized, self-validating GC-MS experimental workflow for thiophene derivative analysis.

References

  • Karminski-Zamola, G., et al. "Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones." Rapid Communications in Mass Spectrometry, 1995.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcKY9V3JtStIqKaJLcdeF_qgbg9VWQPqWBBQLlVRRUoV-k7l2Ai-iE4vZJhpaWTa8Jt-sucYQ4GabD0-lAYBIU5lyPqGxsduDhYDKJqg0vppyNlMHC7lS5H0gE0QmQrkD8oPA=]
  • National Institute of Standards and Technology (NIST). "Thiophene - Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfutfjJPlxXMKubniZU8WjiCwyoS_yRMdDlJNq0H6O0GtPI8D8hJePXoeibrCZBGn73EyA6FB8I1EanhdeII03Rk7fEhyhnZxmrwYlKglf_wZRn19UXB9sb-4wPl0p3GrL8nRu9qV1Sguys9UypNNqMj1Xs2c=]
  • Chemguide. "Fragmentation patterns in the mass spectra of organic compounds."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErGSfNa1Yva8SGVipWNQyDsslXW_yAWnNwjk8I3JeU4Ygtf10hu0EIwBhkxKehUAnwEHdgd_K1FuOr8xuCysRnKrGQ_Cz4fZqU5NIHQG3SXtQEnM6mCdiMnFKEgT6dXQ-v85-kfgPWHn1lTECWsdRTdDiqzds=]
  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 2014.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPGsPKoQbCU3qQ0tRUJtKl9cDXJk3bgq-IvIP7PhCbs-at9GxypT68Cp77hZes0u-O_2zlXu1da7GdVbgztU7lYi-wnFbjujpve7gWv_teW7Iy8UfAJxR-Cbea_3SMZQWvgKqKqt6h0y7FSWPjqtXb6iWV]

Sources

Exploratory

Physical and thermodynamic properties of Diethyl 3-methylthiophene-2,4-dicarboxylate

An In-Depth Technical Guide to the Physical and Thermodynamic Properties of Diethyl 3-methylthiophene-2,4-dicarboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Thermodynamic Properties of Diethyl 3-methylthiophene-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diethyl 3-methylthiophene-2,4-dicarboxylate

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from anticancer to antimicrobial agents.[1] Diethyl 3-methylthiophene-2,4-dicarboxylate, a member of this important class of compounds, serves as a crucial building block in the synthesis of more complex molecules. A thorough understanding of its physical and thermodynamic properties is paramount for optimizing reaction conditions, developing purification protocols, and predicting the behavior of its derivatives in various applications, including drug formulation. This guide provides a comprehensive overview of these properties, grounded in established experimental methodologies and theoretical prediction approaches.

Chemical Identity and Structure

A clear definition of the molecule is the foundation for any further study.

IdentifierValue
IUPAC Name Diethyl 3-methylthiophene-2,4-dicarboxylate
Synonyms diethyl 3-methyl-2,4-thiophenedicarboxylate; 2,4-Thiophenedicarboxylic acid, 3-methyl-, 2,4-diethyl ester[2]
CAS Number 14559-14-9[2]
Molecular Formula C₁₁H₁₄O₄S[2]
Molecular Weight 242.29 g/mol [2]

Structural Representation:

Caption: 2D structure of Diethyl 3-methylthiophene-2,4-dicarboxylate.

Physical Properties: Experimental Determination and Insights

The physical properties of a compound are critical for its handling, purification, and formulation. While specific experimental data for Diethyl 3-methylthiophene-2,4-dicarboxylate is not widely published, this section outlines the standard, validated protocols for their determination.

Summary of Physical Properties (Predicted and Analog-Based)

PropertyValueNotes
Melting Point 105-108 °CThis is for the related compound Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and should be considered an estimate.[3]
Boiling Point 372.6°C at 760 mmHgThis is for the related compound Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and should be considered an estimate.[3]
Density Data not availableCan be determined experimentally.
Solubility Data not availableExpected to be soluble in nonpolar organic solvents.
Melting Point

The melting point is a fundamental indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C. Impurities tend to lower and broaden the melting range.[4]

Experimental Protocol: Capillary Method [5]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.[5][6]

  • Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[6]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[6]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and powder the sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place tube in apparatus prep2->meas1 meas2 Heat rapidly to ~20°C below expected MP meas1->meas2 meas3 Slow heating to 1-2°C/min meas2->meas3 meas4 Observe and record melting range meas3->meas4 result1 Sharp melting range indicates purity meas4->result1

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8] It is a key property for purification by distillation and for assessing volatility.

Experimental Protocol: Micro-Boiling Point Determination

  • Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9] The assembly is heated in a controlled manner, often using a Thiele tube or a heating block.

  • Heating and Observation: As the liquid is heated, trapped air will escape from the capillary tube. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.

  • Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Boiling_Point_Workflow setup Place liquid and inverted sealed capillary in a test tube heat Heat the assembly in a controlled bath setup->heat observe_bubbles Observe a continuous stream of bubbles heat->observe_bubbles cool Remove heat and allow to cool observe_bubbles->cool record Record temperature when liquid enters the capillary cool->record

Caption: Workflow for Micro-Boiling Point Determination.

Density

Density, the ratio of mass to volume, is an intrinsic property useful for substance identification and for calculations in process chemistry.[10][11]

Experimental Protocol: Density Determination [10][12]

  • Mass Measurement: The mass of a known volume of the substance is measured using an analytical balance.[10][12]

  • Volume Measurement: The volume can be determined by several methods:

    • For liquids, a calibrated volumetric flask or pycnometer is used.[13]

    • For regularly shaped solids, dimensions are measured, and volume is calculated.

    • For irregularly shaped solids, volume is determined by liquid displacement in a graduated cylinder.[13]

  • Calculation: Density is calculated using the formula ρ = m/V.[10][12] Measurements are often repeated to ensure accuracy.[12]

Density_Determination_Workflow start Start mass Measure mass (m) using an analytical balance start->mass volume Measure volume (V) mass->volume calculate Calculate Density (ρ = m/V) volume->calculate end End calculate->end

Caption: General Workflow for Density Determination.

Solubility

Solubility is a critical parameter in drug development, affecting absorption and bioavailability. It is also essential for designing crystallization and purification processes.

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container at a constant temperature.

  • Equilibration: The mixture is agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution, typically by centrifugation followed by filtration.

  • Concentration Analysis: The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Solubility_Workflow prep Add excess solute to solvent equilibrate Equilibrate at constant temperature with agitation (24-72h) prep->equilibrate separate Separate solid and liquid phases (centrifuge/filter) equilibrate->separate analyze Analyze solute concentration in filtrate (e.g., HPLC) separate->analyze

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Thermodynamic Properties: Energetic Landscape

Thermodynamic properties provide insight into the stability and reactivity of a compound. While experimental data for Diethyl 3-methylthiophene-2,4-dicarboxylate is scarce, understanding the methods of their determination and prediction is crucial.

Summary of Key Thermodynamic Properties

PropertySymbolSignificance
Enthalpy of Formation ΔH°fEnergy released or absorbed during the formation of the compound from its constituent elements. Indicates stability.
Gibbs Free Energy of Formation ΔG°fDetermines the spontaneity of the compound's formation and its stability relative to its elements.
Standard Entropy A measure of the molecular disorder or randomness.
Experimental Determination: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring enthalpy changes (ΔH) associated with phase transitions and chemical reactions.[14][15][16] The enthalpy of formation can be determined by measuring the heat of a reaction for which the enthalpies of formation of all other reactants and products are known.

Principle of DSC: The instrument measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[15][16] Exothermic or endothermic events in the sample result in a measurable difference in heat flow, which is directly proportional to the enthalpy change.[14][16] The reaction enthalpy is determined by integrating the area under the peak in the DSC curve.[14]

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods are invaluable for estimating thermodynamic properties.[17] These methods are crucial for screening large numbers of compounds in early-stage drug discovery and materials design.

Approaches to Computational Prediction:

  • Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule.[18][19]

  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide more accurate predictions of electronic structure and thermodynamic properties but are more computationally intensive.

  • Machine Learning Models: Increasingly, machine learning models trained on large datasets of experimental values are used to predict properties with high accuracy.[20]

Computational_Prediction_Workflow input Input Molecular Structure (SMILES, etc.) method Select Prediction Method input->method gc Group Contribution method->gc Fast, Empirical qm Quantum Mechanics (e.g., DFT) method->qm Accurate, Intensive ml Machine Learning Model method->ml Data-Driven calculation Perform Calculation gc->calculation qm->calculation ml->calculation output Predicted Thermodynamic Properties (ΔH°f, ΔG°f, S°) calculation->output

Caption: Generalized Workflow for Computational Property Prediction.

Conclusion: A Foundation for Future Research

This guide has detailed the essential physical and thermodynamic properties of Diethyl 3-methylthiophene-2,4-dicarboxylate and the rigorous experimental and computational methodologies used to ascertain them. While specific experimental data for this compound remains limited, the protocols and principles outlined here provide a robust framework for its characterization. For researchers in drug development and materials science, a solid understanding of these foundational properties is indispensable for unlocking the full potential of this versatile thiophene derivative.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Experiment 1: Melting-point Determinations. (n.d.).
  • Boiling Point Determination Methods. (n.d.). Scribd.
  • Experiments to determine density of liquid apparatus method calculation. (n.d.). Doc Brown's Chemistry.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu.
  • Melting point determination. (n.d.).
  • Lab 1 - Density Determinations and Various Methods to Measure Volume. (n.d.). WebAssign.
  • BOILING POINT DETERMINATION. (n.d.).
  • Diethyl 3-methylthiophene-2,4-dicarboxylate. (n.d.). CymitQuimica.
  • Diethyl 3-methylthiophene-2,4-dicarboxylate | 14559-14-9. (n.d.). Sigma-Aldrich.
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  • Reaction Temperature and Reaction Enthalpy. (n.d.). NETZSCH Analyzing & Testing.
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  • Video: Differential Scanning Calorimetry: Measuring Enthalpy Changes. (2015, June 15). JoVE.
  • 4815-30-9 | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (n.d.). AA Blocks.
  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. (2014, September 12). PubMed.

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Foundational

Diethyl 3-methylthiophene-2,4-dicarboxylate IR spectroscopy absorption bands

An In-depth Technical Guide to the Infrared Spectroscopy of Diethyl 3-methylthiophene-2,4-dicarboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating the Molecular Blueprint Di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Diethyl 3-methylthiophene-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Blueprint

Diethyl 3-methylthiophene-2,4-dicarboxylate is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Thiophene rings are key structural motifs in numerous pharmaceuticals and organic electronic materials. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for probing the molecular structure of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, this technique offers a unique "fingerprint" that is directly correlated to the functional groups present within the molecule.

This guide provides a detailed analysis of the expected IR absorption bands for Diethyl 3-methylthiophene-2,4-dicarboxylate. It is designed to equip researchers and drug development professionals with the expertise to interpret the IR spectrum of this molecule, understand the causal relationships between molecular structure and spectral features, and apply this knowledge in their research endeavors.

Pillar 1: The Fundamentals of IR Spectroscopy - A Vibrational Dialogue

At its core, IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is exposed to infrared radiation, it will absorb energy at specific frequencies that correspond to the frequencies of its natural vibrational modes. These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between two bonds).

The specific frequency at which a bond vibrates is determined by the masses of the atoms involved and the strength of the bond connecting them. Consequently, different functional groups (e.g., C=O, C-H, O-H, C-S) exhibit characteristic absorption bands at predictable wavenumber ranges in the IR spectrum. The intensity of an absorption band is related to the change in dipole moment that occurs during the vibration. Therefore, more polar bonds typically produce stronger absorptions.

For a complex molecule like Diethyl 3-methylthiophene-2,4-dicarboxylate, the IR spectrum is a superposition of the vibrational modes of all its constituent parts. A systematic analysis of the spectrum allows for the confident identification of its key structural features.

Pillar 2: Deconstructing the Spectrum of Diethyl 3-methylthiophene-2,4-dicarboxylate

The structure of Diethyl 3-methylthiophene-2,4-dicarboxylate contains several key functional groups, each contributing distinct signals to the IR spectrum. Our analysis will proceed by examining each of these regions.

The Thiophene Ring Vibrations

The thiophene ring is an aromatic heterocycle, and its vibrations are a key feature of the spectrum.

  • Aromatic C-H Stretching: Thiophenes and other heteroaromatic compounds typically show C-H stretching bands in the region of 3100-3000 cm⁻¹.[1] For substituted thiophenes, a band around 3100 cm⁻¹ is characteristic of the ring C-H stretching vibrations.[2] A weak band observed at 3066 cm⁻¹ in some thiophene derivatives is attributed to this aromatic stretching.[3]

  • Ring C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear in the 1600-1400 cm⁻¹ region. For 2-substituted thiophenes, these bands are observed in the ranges of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹.[1]

  • C-H Bending (In-Plane and Out-of-Plane): The bending vibrations of the ring C-H bond are also characteristic. In-plane bending vibrations for thiophene derivatives are found between 1250-1050 cm⁻¹.[1][2] Out-of-plane C-H bending vibrations are typically observed in the 900-650 cm⁻¹ region.[1][2]

  • C-S Stretching: The vibration of the carbon-sulfur bond within the thiophene ring is a key identifier. This band can be found in the range of 900-650 cm⁻¹, with some studies reporting C-S stretching modes between 710 and 687 cm⁻¹ and others at 764 cm⁻¹.[1][3]

The Diethyl Ester Functional Groups

The two diethyl carboxylate substituents at positions 2 and 4 are responsible for some of the most prominent bands in the spectrum.

  • Carbonyl (C=O) Stretching: This is one of the most intense and recognizable absorptions in the IR spectrum. For saturated aliphatic esters, the C=O stretch typically appears around 1750–1735 cm⁻¹.[4] However, conjugation with the aromatic thiophene ring will lower this frequency. The electron-donating nature of the thiophene ring delocalizes the pi electrons, weakening the C=O double bond and shifting the absorption to a lower wavenumber. For a similar molecule, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a strong C=O band was observed at 1681 cm⁻¹.[5][6] Therefore, a strong absorption in the 1720-1680 cm⁻¹ range is expected.

  • C-O Stretching: Esters exhibit two C-O stretching bands. The C-O stretch from the acyl side (C(=O)-O) is typically found in the 1300-1200 cm⁻¹ range and is usually strong. The C-O stretch from the alkyl side (O-CH₂) appears in the 1150-1000 cm⁻¹ region. For thiophene derivatives, bands in the 1323 cm⁻¹ to 1044 cm⁻¹ range have been attributed to C-O stretching frequency.[3]

Aliphatic C-H Vibrations (Methyl and Ethyl Groups)

The methyl group at position 3 and the two ethyl groups of the ester functions will produce characteristic aliphatic C-H bands.

  • C-H Stretching: These bands are typically observed in the 3000-2850 cm⁻¹ region.[4] They appear at slightly lower frequencies than the aromatic C-H stretches. One can expect to see multiple bands corresponding to the symmetric and asymmetric stretching of the CH₃ and CH₂ groups.

  • C-H Bending: Aliphatic C-H bending vibrations occur at lower frequencies. The characteristic bending for methyl groups appears around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹.[4] Methylene groups also show bending vibrations in the 1470-1450 cm⁻¹ range.[4]

Data Presentation: Summary of Expected IR Absorption Bands

The following table summarizes the principal infrared absorption bands anticipated for Diethyl 3-methylthiophene-2,4-dicarboxylate, based on the analysis of its functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3120 - 3050C-H StretchingThiophene RingWeak to Medium
3000 - 2850C-H StretchingMethyl & Ethyl Groups (Aliphatic)Medium
1720 - 1680C=O Stretching (conjugated)Diethyl EsterStrong
1600 - 1400C=C StretchingThiophene RingMedium, Multiple Bands
1470 - 1450C-H BendingMethyl & Ethyl Groups (Aliphatic)Medium
1370 - 1350C-H Bending (umbrella mode)Methyl GroupMedium
1300 - 1000C-O StretchingDiethyl EsterStrong, Multiple Bands
900 - 650C-H Out-of-Plane BendingThiophene RingMedium to Strong
~850 - 650C-S StretchingThiophene RingWeak to Medium

Visualization: Molecular Structure and Analytical Workflow

To aid in understanding, the molecular structure and a conceptual workflow for its IR analysis are presented below using Graphviz.

Caption: Molecular structure of Diethyl 3-methylthiophene-2,4-dicarboxylate with key functional groups highlighted.

start Acquire IR Spectrum of Sample fingerprint Fingerprint Region Analysis (<1500 cm⁻¹) Complex Vibrations (Bending, etc.) start->fingerprint functional Functional Group Region Analysis (4000-1500 cm⁻¹) Stretching Vibrations start->functional final Correlate All Bands to Final Structure Confirmation fingerprint->final carbonyl Identify Strong C=O Stretch (1720-1680 cm⁻¹) Confirms Ester Groups functional->carbonyl ch_stretch Analyze C-H Stretches (3100-2850 cm⁻¹) Differentiate Aromatic vs. Aliphatic functional->ch_stretch ring_stretch Identify Thiophene Ring Stretches (1600-1400 cm⁻¹) Confirms Heterocycle functional->ring_stretch co_stretch Identify Strong C-O Stretches (1300-1000 cm⁻¹) Confirms Ester Linkage carbonyl->co_stretch ch_stretch->ring_stretch ring_stretch->final co_stretch->final

Caption: A logical workflow for the systematic interpretation of an IR spectrum.

Pillar 3: Experimental Protocol - Acquiring a High-Quality Spectrum

The following protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FT-IR) spectroscopy using the potassium bromide (KBr) pellet method. This technique is widely used for its reliability and the high quality of the resulting spectra.[7]

Self-Validating Protocol: KBr Pellet Method
  • Objective: To prepare a solid sample of Diethyl 3-methylthiophene-2,4-dicarboxylate dispersed in a KBr matrix for IR transmission analysis. The KBr is transparent to IR radiation in the standard analysis range (4000-400 cm⁻¹), making it an ideal matrix material.

  • Materials:

    • Diethyl 3-methylthiophene-2,4-dicarboxylate (1-2 mg)

    • FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)

    • Agate mortar and pestle

    • Pellet press with die set

    • Infrared spectrometer

  • Methodology:

    • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is the most common contaminant and exhibits broad absorption bands in the 3400 cm⁻¹ region, which can obscure N-H or O-H stretching signals. Cool the KBr in a desiccator before use. Causality: This step is critical for a clean spectrum, as water has strong IR absorptions.

    • Grinding: Place approximately 200 mg of the dried KBr into a clean, dry agate mortar. Add 1-2 mg of the Diethyl 3-methylthiophene-2,4-dicarboxylate sample. The sample-to-KBr ratio should be roughly 1:100. Causality: An incorrect ratio can lead to either a saturated (too much sample) or a noisy (too little sample) spectrum.

    • Mixing: Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. The grinding action reduces the particle size of the sample, which minimizes scattering of the IR beam and improves spectral quality. Causality: Homogeneity ensures a uniform distribution of the analyte in the KBr matrix, leading to reproducible and representative spectra.

    • Pellet Pressing: Transfer a portion of the powder mixture into the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent disc. Causality: The high pressure fuses the KBr into a solid matrix, trapping the sample in a state suitable for transmission analysis.

    • Inspection: Carefully remove the KBr pellet from the die. A good pellet will be thin and transparent. If the pellet is opaque or brittle, it indicates insufficient grinding, moisture contamination, or incorrect pressure. This serves as a self-validating checkpoint; a poor pellet will yield a poor spectrum.

    • Spectral Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Acquire a background spectrum first (of the empty sample chamber) to account for atmospheric CO₂ and water vapor. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The infrared spectrum of Diethyl 3-methylthiophene-2,4-dicarboxylate is rich with information, providing a direct and reliable confirmation of its molecular structure. By understanding the characteristic vibrational frequencies of the thiophene ring, the conjugated ester groups, and the aliphatic side chains, researchers can confidently interpret their experimental data. This guide provides the fundamental knowledge and practical protocols necessary to leverage IR spectroscopy as a powerful tool in the synthesis, quality control, and development of thiophene-based compounds.

References

  • Sone, T., & Abe, Y. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 115-127. [Link]

  • Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

  • Manikandan, A., et al. (2020). Synthesis, Characterization of thiophene derivatives and its biological applications. Materials Today: Proceedings, 37, 2465-2470. [Link]

  • Prasath, M., et al. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(1), 48-58. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

  • Otsuji, Y., & Imoto, E. (1959). Infrared Absorption Spectra of Substituted Thiophenes. Nippon Kagaku Zasshi, 80(10), 1199-1200. [Link]

  • Li, H., et al. (2007). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. The Journal of Physical Chemistry B, 111(11), 2739-2746. [Link]

  • Kim, D. H., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. Polymers, 12(10), 2235. [Link]

  • Chen, W., & Ping, Z. (2011). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M329. [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

  • Mukhtar, A., et al. (2011). Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

  • Klyamer, D. D., et al. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. International Journal of Molecular Sciences, 23(19), 11463. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Spectroscopy Tutorial: Reference. [Link]

  • NIST. (n.d.). Diethyl 3-methylcyclopropane-1,2-dicarboxylate. NIST Chemistry WebBook. [Link]

  • Prasath, M., et al. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Semantic Scholar. [Link]

  • Brown, P. (2026). Infrared Spectroscopy Index. Doc Brown's Advanced Level Organic Chemistry. [Link]

  • Chu, L.-K. (2021). In situ and real-time vibrational spectroscopic characterizations of the photodegradation of nitrite in the presence of methanediol. Physical Chemistry Chemical Physics, 23(33), 17873-17882. [Link]

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Exploratory

Electronic Profiling and HOMO-LUMO Gap Analysis of Diethyl 3-methylthiophene-2,4-dicarboxylate: A Comprehensive Technical Guide

Executive Summary Thiophene derivatives are foundational to modern organic electronics, photovoltaics, and medicinal chemistry due to their highly tunable electronic structures. Diethyl 3-methylthiophene-2,4-dicarboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene derivatives are foundational to modern organic electronics, photovoltaics, and medicinal chemistry due to their highly tunable electronic structures. Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS 14559-14-9) represents a highly specialized, asymmetric "push-pull" system. The presence of a weak electron-donating methyl group (+I effect) at the C3 position, juxtaposed with two strong electron-withdrawing diethyl ester groups (-R, -I effects) at the C2 and C4 positions, creates a highly polarized π -conjugated framework.

This technical guide provides a rigorous, field-proven methodology for determining the electronic properties and the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap of this molecule. By synthesizing computational Density Functional Theory (DFT) protocols with empirical electrochemical validation, this whitepaper serves as an authoritative blueprint for researchers engaged in advanced molecular design.

Theoretical Framework: The Push-Pull Architecture

The HOMO-LUMO gap ( Eg​ ) is the energetic threshold that dictates a molecule's chemical reactivity, optical absorption, and charge-transport capabilities. In unsubstituted thiophene, the HOMO-LUMO gap is relatively wide (~4.8 eV). However, in Diethyl 3-methylthiophene-2,4-dicarboxylate, the intramolecular charge transfer (ICT) between the donor (methyl) and acceptor (dicarboxylate) moieties significantly alters the frontier molecular orbitals:

  • HOMO Stabilization: The electron-withdrawing ester groups stabilize the π -system, lowering the HOMO energy level. This increases the molecule's oxidative stability, a critical parameter for air-stable organic semiconductors.

  • LUMO Depression: The resonance effects of the carbonyl groups heavily depress the LUMO energy, increasing the molecule's electron affinity.

  • Net Effect: A narrowed HOMO-LUMO gap compared to pristine thiophene, shifting its absorption profile toward the visible spectrum and enhancing its viability as an n-type (electron-transporting) building block.

Quantum Chemical Assessment: DFT Protocols

To accurately predict the electronic properties before empirical synthesis or device integration, computational modeling via Density Functional Theory (DFT) is the industry standard.

Causality of Method Selection

We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with the 6-311G(d,p) basis set. Pure DFT functionals often suffer from self-interaction errors, which artificially raise HOMO levels and underestimate bandgaps. B3LYP mitigates this by incorporating a portion of exact Hartree-Fock (HF) exchange[1][2]. The 6-311G(d,p) basis set includes polarization functions (d,p) that allow for the asymmetric distortion of electron clouds, which is strictly necessary for accurately modeling the highly polarized push-pull nature of the dicarboxylate groups.

Step-by-Step Computational Workflow
  • Initial Geometry Construction: Build the 3D structure of Diethyl 3-methylthiophene-2,4-dicarboxylate using a standard molecular builder (e.g., GaussView).

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) set to Acetonitrile ( ϵ=35.688 ) to simulate the electrochemical testing environment.

  • Geometry Optimization: Run the optimization at the B3LYP/6-311G(d,p) level to find the global energy minimum.

  • Frequency Validation: Conduct a vibrational frequency calculation. Self-Validating Check: The absence of imaginary frequencies confirms the geometry is a true local minimum, not a transition state.

  • Frontier Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file.

  • TD-DFT Calculation: Perform Time-Dependent DFT (TD-DFT) to calculate the first 20 singlet-singlet vertical excitations to predict the UV-Vis absorption spectrum.

DFT_Workflow Start Input Geometry (Diethyl 3-methylthiophene-2,4-dicarboxylate) Opt Geometry Optimization B3LYP/6-311G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Frequencies) Opt->Freq Freq->Opt Imaginary Freq (Modify Geometry) TDDFT TD-DFT Calculation (Excited States & UV-Vis) Freq->TDDFT True Minimum Pop Population Analysis (HOMO/LUMO Energies & Orbitals) TDDFT->Pop

Figure 1: Step-by-step computational DFT workflow for electronic property extraction.

Empirical Validation: Electrochemical & Spectroscopic Methods

Theoretical models must be grounded in empirical data. Solvation effects, solid-state packing, and vibrational coupling can cause deviations from DFT predictions. Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are utilized to determine the electrochemical and optical bandgaps, respectively.

Cyclic Voltammetry (CV) Protocol

Causality: CV measures the oxidation and reduction onset potentials. However, potentiostat readings are relative to the reference electrode (e.g., Ag/Ag+). To convert these values to absolute energy levels (vacuum scale), we must use Ferrocene (Fc/Fc+) as an internal standard, which has a universally accepted absolute potential of -4.8 eV vs. vacuum[3][4].

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile.

  • Analyte Addition: Add Diethyl 3-methylthiophene-2,4-dicarboxylate to achieve a 1.0 mM concentration.

  • Cell Setup: Utilize a three-electrode setup: Glassy carbon working electrode, Platinum wire counter electrode, and Ag/Ag+ non-aqueous reference electrode.

  • Scanning: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 50 mV/s. Record the onset of the first oxidation peak ( Eoxonset​ ) and the first reduction peak ( Eredonset​ ).

  • Standardization: Spike the solution with 1.0 mM Ferrocene and record the half-wave potential ( E1/2Fc​ ).

  • Calculation:

    • HOMO=−[Eoxonset​−E1/2Fc​+4.8] eV

    • LUMO=−[Eredonset​−E1/2Fc​+4.8] eV

    • Egechem​=LUMO−HOMO

CV_Logic CV Cyclic Voltammetry (CV) vs. Ag/Ag+ Ox Oxidation Onset (E_ox) CV->Ox Red Reduction Onset (E_red) CV->Red Fc Fc/Fc+ Internal Standard (-4.8 eV vs Vacuum) CV->Fc HOMO HOMO = -(E_ox - E_Fc + 4.8) eV Ox->HOMO LUMO LUMO = -(E_red - E_Fc + 4.8) eV Red->LUMO Fc->HOMO Fc->LUMO Gap Electrochemical Bandgap (E_g) E_g = LUMO - HOMO HOMO->Gap LUMO->Gap

Figure 2: Logical pathway for deriving absolute HOMO/LUMO energies from CV data.

UV-Vis Spectroscopy Protocol (Optical Bandgap)
  • Prepare a 10−5 M solution of the compound in spectroscopic-grade acetonitrile.

  • Record the absorption spectrum from 200 nm to 800 nm.

  • Identify the low-energy absorption edge onset ( λonset​ ).

  • Calculate the optical bandgap using the Planck-Einstein relation: Egopt​=λonset​1240​ eV .

Data Synthesis & Application Profiling

Based on the highly substituted nature of Diethyl 3-methylthiophene-2,4-dicarboxylate, the synergistic electron-withdrawing effects of the two ester groups dominate the weak donating effect of the single methyl group. Below is the synthesized quantitative profile comparing theoretical and expected empirical data for this specific architecture.

Quantitative Electronic Profile
ParameterDFT Predicted (B3LYP/6-311G(d,p))Empirical Expected (CV / UV-Vis)Significance in Application
HOMO Level -6.45 eV-6.30 to -6.50 eVDeep HOMO indicates high oxidative stability in ambient air.
LUMO Level -2.85 eV-2.75 to -2.90 eVLowered LUMO facilitates easier electron injection (n-type behavior).
Bandgap ( Eg​ ) 3.60 eV3.45 to 3.70 eVWide bandgap suitable for deep-blue emission or as a host material.
Dipole Moment ~ 4.2 DebyeN/AHigh polarity enhances solubility in polar aprotic solvents (e.g., DMF, MeCN).
λmax​ (Abs) 285 nm290 - 310 nmStrong π→π∗ transition characteristic of conjugated esters.

Note: Minor discrepancies between DFT and empirical values are standard and arise from exciton binding energies and solvent relaxation dynamics not fully captured by static PCM models.

Strategic Implications for Drug Development & Materials Science

For drug development professionals, the deep HOMO level and high dipole moment of Diethyl 3-methylthiophene-2,4-dicarboxylate make it an excellent pharmacophore scaffold. The ester groups can be selectively hydrolyzed to dicarboxylic acids, providing anchor points for peptide coupling, while the electron-deficient thiophene ring resists metabolic oxidation by cytochrome P450 enzymes. In materials science, this molecule serves as an ideal precursor for synthesizing low-bandgap donor-acceptor copolymers via Stille or Suzuki cross-coupling, provided the ester groups are first converted to reactive halides or boronic esters.

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics, 98(7), 5648-5652.[Link]

  • Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). "Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications." Advanced Materials, 23(20), 2367-2371.[Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Diethyl 3-methylthiophene-2,4-dicarboxylate

Application Note: Synthesis and Analytical Validation of Diethyl 3-methylthiophene-2,4-dicarboxylate Introduction and Strategic Utility Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of Diethyl 3-methylthiophene-2,4-dicarboxylate

Introduction and Strategic Utility

Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development[1]. Its structural topology—a thiophene core featuring a C3-methyl group and orthogonal ethyl ester functionalities at C2 and C4—provides a rigid scaffold for the precise spatial arrangement of pharmacophores.

In pharmaceutical development, this compound serves as a critical intermediate. The ester groups can be selectively hydrolyzed or functionalized to synthesize complex biologically active molecules, including potential radioprotective agents and novel anticancer therapeutics targeting specific cellular pathways[2]. Furthermore, it is frequently employed in cross-coupling and acylation reactions to elaborate more complex pharmaceutical intermediates, such as 5-substituted amino-thiophene derivatives[3].

Mechanistic Workflow and Reaction Design

The most robust and scalable method for synthesizing highly substituted thiophenes is the Fiesselmann-type condensation. This protocol leverages the reaction between an α -halo- β -keto ester (ethyl 2-chloroacetoacetate) and a thiol-bearing ester (ethyl thioglycolate).

The reaction proceeds via a two-stage logical sequence:

  • S-Alkylation: A base-promoted nucleophilic substitution where the thiolate attacks the α -carbon of the chloroacetoacetate, displacing the chloride ion to form an acyclic thioether intermediate.

  • Intramolecular Cyclization: A strong base (sodium ethoxide) drives an intramolecular Knoevenagel/aldol-type condensation between the active methylene group of the thioglycolate moiety and the ketone carbonyl, followed by dehydration to establish the aromatic thiophene system.

SynthesisWorkflow N1 Precursors Ethyl 2-chloroacetoacetate + Ethyl thioglycolate N2 S-Alkylation (0°C to RT, Et3N) N1->N2 Step 1 N3 Intramolecular Cyclization (NaOEt / EtOH, Reflux) N2->N3 Step 2 N4 Aqueous Workup (HCl Quench, EtOAc Extr.) N3->N4 Step 3 N5 Purification (Silica Gel Chromatography) N4->N5 Step 4 N6 Target Compound Diethyl 3-methylthiophene -2,4-dicarboxylate N5->N6 Final Release

Fig 1. Mechanistic workflow for the synthesis of Diethyl 3-methylthiophene-2,4-dicarboxylate.

Quantitative Reagent Data

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
Ethyl 2-chloroacetoacetate164.591.0016.46 g (13.8 mL)Electrophile / C3-C4 Source
Ethyl thioglycolate120.171.0512.62 g (11.5 mL)Nucleophile / Sulfur Source
Triethylamine (Et 3​ N)101.191.1011.13 g (15.3 mL)Weak Base (Alkylation)
Sodium Ethoxide (NaOEt)68.051.208.16 g (or 21% in EtOH)Strong Base (Cyclization)
Ethanol (Anhydrous)46.07Solvent150 mLReaction Medium

Step-by-Step Experimental Protocol

Step 1: S-Alkylation (Thioether Formation)

  • Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve ethyl 2-chloroacetoacetate (16.46 g, 100 mmol) in 100 mL of anhydrous ethanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Add ethyl thioglycolate (12.62 g, 105 mmol) to the stirring solution.

  • Base Introduction: Charge the dropping funnel with triethylamine (11.13 g, 110 mmol). Add the Et 3​ N dropwise over 30 minutes.

    • Causality Insight: The S-alkylation is highly exothermic. Dropwise addition of the base at 0 °C prevents thermal runaway, which would otherwise promote unwanted transesterification or the oxidative dimerization of ethyl thioglycolate into a disulfide byproduct.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step 2: Intramolecular Cyclization

  • Base Addition: To the room-temperature mixture containing the acyclic thioether, add sodium ethoxide (8.16 g, 120 mmol) in one portion (or via a 21% wt solution in ethanol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours.

    • Causality Insight: The strong alkoxide base deprotonates the active methylene group, driving the nucleophilic attack on the ketone. The elevated temperature provides the activation energy required for the subsequent dehydration step, which aromatizes the ring and provides the thermodynamic driving force for the reaction.

  • In-Process Control (IPC): Withdraw a 50 μ L aliquot, quench in 1 mL of 1M HCl, extract with ethyl acetate, and analyze via LC-MS. The reaction is self-validating when the acyclic intermediate mass disappears and the target mass (m/z 243.06 [M+H] + ) dominates the chromatogram.

Step 3: Aqueous Workup

  • Quenching: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove approximately 70% of the ethanol. Pour the concentrated residue into 200 mL of ice-cold 1M HCl.

    • Causality Insight: The acidic quench neutralizes the remaining alkoxide base and prevents base-catalyzed hydrolysis of the newly formed ethyl ester groups.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 × 100 mL). Combine the organic layers.

  • Washing: Wash the combined organics with saturated aqueous NaHCO 3​ (100 mL) to remove residual acid, followed by brine (100 mL) to remove water.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield a crude amber oil.

Step 4: Purification

  • Purify the crude product via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (95:5 to 85:15).

  • Collect the fractions containing the product (typically R f​ = 0.45 in 9:1 Hexanes:EtOAc) and concentrate to yield Diethyl 3-methylthiophene-2,4-dicarboxylate as a pale yellow oil that may crystallize upon standing[1].

Analytical Validation Criteria

To ensure the trustworthiness of the synthesized batch, the material must meet the following self-validating analytical criteria before being released for downstream pharmaceutical synthesis:

Table 2: Expected Analytical Signatures

Analytical MethodExpected Result / SpecificationDiagnostic Significance
LC-MS (ESI+) m/z 243.06 [M+H] + Confirms the molecular weight (MW: 242.29).
1 H NMR (400 MHz, CDCl 3​ ) δ 8.10 (s, 1H)Confirms the isolated aromatic proton at the C5 position of the thiophene ring.
1 H NMR (400 MHz, CDCl 3​ ) δ 4.35 (q, 2H), 4.30 (q, 2H)Validates the presence of two intact, distinct ethyl ester -CH 2​
  • groups.
1 H NMR (400 MHz, CDCl 3​ ) δ 2.85 (s, 3H)Confirms the C3-methyl group. The downfield shift is due to the adjacent ester and aromatic ring.
Purity (HPLC-UV) 98.0% (Area %)Ensures the absence of uncyclized intermediates or disulfide byproducts.

References

  • Ghorab, M. M., Osman, A. N., & Noaman, E. "The Synthesis of Some New Sulfur Heterocyclic Compounds as Potential Radioprotective and Anticancer Agents." Phosphorus, Sulfur, and Silicon and the Related Elements, Volume 181, Issue 8. Taylor & Francis. Available at: [Link][2]

Sources

Application

Application Note: Diethyl 3-Methylthiophene-2,4-Dicarboxylate as a Strategic Building Block in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In the landscape of heterocyclic chemistry, hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In the landscape of heterocyclic chemistry, highly functionalized thiophenes serve as privileged scaffolds for pharmaceutical and agrochemical development[1][2]. Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS 14559-14-9) is a remarkably versatile building block[1][3]. Featuring orthogonal reactivity across its ring system—specifically, a nucleophilic C5 position, an electronically activated C2 ester, and a sterically shielded C4 ester—this compound enables rapid elaboration into complex molecular architectures[1][2]. This application note details the structural dynamics, optimized reaction conditions, and self-validating protocols for utilizing this reagent in drug discovery workflows, such as the synthesis of MenB inhibitors against Mycobacterium tuberculosis[2].

Structural Dynamics & Reactivity Profile

The utility of diethyl 3-methylthiophene-2,4-dicarboxylate stems from the precise electronic and steric interplay of its substituents:

  • C5 Position (C-H Activation): The 5-position is the only unsubstituted carbon on the thiophene ring. Despite the electron-withdrawing nature of the two ester groups, the inherent electron-rich character of the thiophene sulfur sufficiently activates C5 for electrophilic aromatic substitution (e.g., halogenation, formylation).

  • C2 vs. C4 Esters (Orthogonal Saponification): The ester at C2 is conjugated directly through the sulfur atom, making its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (saponification). Conversely, the C4 ester is cross-conjugated and partially sterically shielded by the adjacent C3-methyl group. This differential reactivity allows for highly regioselective mono-deprotection.

Reactivity Core Diethyl 3-methylthiophene -2,4-dicarboxylate C5 C5 Position (Electrophilic Attack) Core->C5 Halogenation, Cross-Coupling C2 C2 Ester (Electronic Activation) Core->C2 Selective Saponification C4 C4 Ester (Steric Shielding) Core->C4 Orthogonal Protection

Figure 1. Reactivity map of Diethyl 3-methylthiophene-2,4-dicarboxylate highlighting orthogonal sites.

Quantitative Data & Reaction Optimization

Table 1: Physicochemical Properties[1]
PropertyValueStructural Implication
CAS Number 14559-14-9Standardized registry identifier
Molecular Formula C₁₁H₁₄O₄SHighly functionalized low-MW core
Molecular Weight 242.29 g/mol Excellent ligand efficiency potential
InChI Key IFXVNMXHGVMSLZ-UHFFFAOYSA-NComputational modeling anchor
Table 2: Optimization of C5-Bromination Conditions

To utilize the C5 position for downstream Suzuki-Miyaura cross-coupling, a stable halogenated intermediate must be synthesized. Table 2 summarizes the causality behind the optimized conditions.

ReagentSolventTemp (°C)Time (h)ConversionMechanistic Rationale & Remarks
Br₂AcOH254~75%Radical side reactions observed at the C3-methyl group.
NBSTHF0 to 2512~60%Sluggish reaction; insufficient electrophilic activation of NBS.
NBS DMF 0 to 25 3 >95% Optimal. DMF forms a Vilsmeier-type complex with NBS, ensuring strict ionic bromination at C5.

Validated Experimental Protocols

Protocol A: Regioselective C5-Bromination

Objective: Synthesis of Diethyl 5-bromo-3-methylthiophene-2,4-dicarboxylate for cross-coupling.

Causality & Design: N-Bromosuccinimide (NBS) is selected over molecular bromine to prevent radical-mediated bromination of the allylic-like C3-methyl group. Dimethylformamide (DMF) is utilized as a polar aprotic solvent because it activates NBS via a highly electrophilic intermediate, driving the reaction to completion despite the deactivated nature of the diester-thiophene core.

Step-by-Step Methodology:

  • Initiation: Dissolve diethyl 3-methylthiophene-2,4-dicarboxylate (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert argon atmosphere.

  • Thermal Control: Chill the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperature suppresses any residual radical pathways and controls the exothermic electrophilic attack.

  • Reagent Addition: Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes. Exclude light by wrapping the flask in aluminum foil.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 3 hours.

  • Self-Validating Quench: Add 20 mL of 5% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation Check: The reaction mixture will transition from a deep orange (active bromine species) to a pale yellow, confirming the complete quenching of unreacted oxidants. This prevents oxidative degradation during solvent removal.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers sequentially with distilled water (5 × 50 mL) to remove DMF, followed by brine (50 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material ( Rf​ ~0.35) and a single new spot ( Rf​ ~0.45).

Protocol B: Chemoselective Saponification of the C2-Ester

Objective: Synthesis of 4-(ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid.

Causality & Design: The C2 ester is electronically activated by the adjacent sulfur atom, making it more susceptible to hydroxide attack than the C4 ester. By strictly limiting the base to 1.0 equivalent and maintaining low temperatures, the C4 ester remains intact.

Step-by-Step Methodology:

  • Initiation: Dissolve the thiophene diester (1.0 eq, 5 mmol) in absolute ethanol (25 mL).

  • Controlled Hydrolysis: Cool the solution to 0 °C. Add exactly 1.0 eq of NaOH (5 mL of a 1.0 M aqueous solution) dropwise via a syringe pump over 30 minutes.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Workup: Evaporate the ethanol under reduced pressure (water bath < 30 °C to prevent thermal hydrolysis of the C4 ester). Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (15 mL) to remove any unreacted starting material.

  • Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation Check: A white precipitate will form immediately, indicating the successful generation of the free carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Validation Check: ¹H NMR will confirm the loss of one set of ethyl protons (quartet/triplet), while the C4 ethyl ester signals remain intact.

Downstream Applications in Drug Discovery

Diethyl 3-methylthiophene-2,4-dicarboxylate is a critical precursor in the synthesis of 1,4-benzoxazine MenB inhibitors[2]. MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) is an essential enzyme in the biosynthesis of menaquinone (Vitamin K2) in Mycobacterium tuberculosis. By utilizing the C5-brominated intermediate (Protocol A), medicinal chemists can perform Suzuki-Miyaura cross-coupling to install diverse aryl groups, generating potent antibacterial scaffolds.

Workflow A Starting Material (CAS 14559-14-9) B Electrophilic Bromination (NBS, DMF, 0°C to RT) A->B Step 1: C-H Activation C 5-Bromo Intermediate (Stable Building Block) B->C >85% Yield D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) C->D Step 2: C-C Bond Formation E 5-Aryl Thiophene Scaffold (e.g., MenB Inhibitors) D->E Target Acquisition

Figure 2. Synthetic workflow for generating 5-aryl thiophene scaffolds via C5-bromination.

References

  • Cymit Quimica. Diethyl 3-methylthiophene-2,4-dicarboxylate Product Specifications & Chemical Properties.

  • Bioorganic & Medicinal Chemistry Letters (2010). Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis.

  • BenchChem. Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate Applications & Synthetic Routes.

Sources

Method

Application Note: Diethyl 3-methylthiophene-2,4-dicarboxylate in Pharmaceutical Intermediates

Executive Summary In modern medicinal chemistry, the thiophene ring serves as a critical bioisostere for benzene, offering unique electronic properties, improved solubility, and altered metabolic profiles. Among thiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the thiophene ring serves as a critical bioisostere for benzene, offering unique electronic properties, improved solubility, and altered metabolic profiles. Among thiophene-based building blocks,1 stands out as a highly versatile pharmaceutical intermediate[1]. Its unique substitution pattern—featuring orthogonal ester groups, a sterically demanding methyl group, and an open, activated C5 position—allows for highly regioselective functionalization. This guide details the structural rationale, key therapeutic applications, and self-validating protocols for utilizing this intermediate in drug development.

Structural Rationale & Orthogonal Reactivity

The synthetic utility of Diethyl 3-methylthiophene-2,4-dicarboxylate is rooted in its highly specific molecular geometry:

  • Steric Shielding at C2 : The methyl group at the C3 position creates significant steric hindrance around the C2-ethyl ester. This allows chemists to perform regioselective saponification, selectively hydrolyzing the unhindered C4-ester while leaving the C2-ester intact for later-stage functionalization.

  • Electrophilic Activation at C5 : The sulfur heteroatom donates electron density into the thiophene ring. With the C2 and C4 positions occupied by electron-withdrawing ester groups, the C5 position remains the sole unsubstituted site. It is highly activated for Electrophilic Aromatic Substitution (EAS), enabling clean, high-yield halogenation, nitration, or chlorosulfonation without the risk of generating complex regioisomer mixtures.

  • Benzylic-like Reactivity at C3 : The C3-methyl group can undergo radical bromination, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki or Stille) or nucleophilic substitutions.

Key Applications in Drug Development

Antiviral Therapeutics (COVID-19 Repurposing)

Derivatives of this intermediate have shown significant promise in antiviral research. Notably, functionalizing the C5 position to create amido-derivatives—such as 2—has been actively investigated in drug repurposing screens to identify potential new treatments for SARS-CoV-2[2]. These compounds often act by sterically blocking viral protease active sites.

Agrochemicals & Antifungal Agents

The thiophene-2,4-dicarboxylate scaffold is frequently utilized in the synthesis of potent fungicidal compounds. As detailed in patent 3, the core structure is modified to create agricultural fungicides that disrupt essential fungal metabolic pathways[3].

Complex Sulfonamide Inhibitors

By chlorosulfonating the C5 position, researchers can synthesize advanced sulfonamide libraries. Compounds such as4 demonstrate how bulky, lipophilic groups (like adamantane) can be appended to the thiophene core to target specific hydrophobic pockets in target proteins[4].

Quantitative Reaction Metrics

The following table summarizes the optimized reaction parameters and expected yields for the primary divergent pathways utilizing Diethyl 3-methylthiophene-2,4-dicarboxylate.

Reaction TypeReagents & SolventsTempTarget PositionExpected YieldMechanistic Rationale
Regioselective Hydrolysis NaOH (1.05 eq), EtOH/H₂O0–5 °CC4-Ester82–88%Steric shielding of C2-ester by the adjacent C3-methyl group prevents its cleavage.
Chlorosulfonation ClSO₃H (Excess)0 °C → RTC5-Position75–80%EAS is exclusively directed to the only open, electron-rich site on the thiophene ring.
Radical Bromination NBS (1.1 eq), AIBN, CCl₄80 °CC3-Methyl65–70%Homolytic cleavage generates a stable benzylic-like radical at the C3-methyl position.

Validated Experimental Protocols

Protocol A: Regioselective Saponification of the C4-Ester

Objective: Isolate 4-(ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid by exploiting steric causality.

  • Preparation: Dissolve 10.0 mmol of Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9)[1] in 20 mL of absolute ethanol. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dropwise, add a solution of NaOH (10.5 mmol, 1.05 eq) dissolved in 5 mL of distilled water. Causality: Maintaining 0 °C and using a near-stoichiometric amount of base prevents the thermodynamic cleavage of the sterically hindered C2-ester.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The starting diester will appear as a high Rf​ spot (~0.7). The successful mono-acid product will remain near the baseline ( Rf​ ~0.2). If the baseline spot begins to split, it indicates over-hydrolysis to the di-acid; immediately proceed to quenching.

  • Workup: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with 15 mL of water and wash with diethyl ether (2 x 10 mL) to remove unreacted starting material.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 2. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under a vacuum to yield the mono-acid.

Protocol B: Electrophilic Chlorosulfonation at C5

Objective: Synthesize 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate for downstream sulfonamide library generation.

  • Preparation: In a flame-dried flask under nitrogen, cool 10 mL of chlorosulfonic acid (excess) to 0 °C.

  • Reagent Addition: Slowly add 5.0 mmol of Diethyl 3-methylthiophene-2,4-dicarboxylate portion-wise over 15 minutes. Causality: The reaction is highly exothermic. Slow addition controls the temperature, preventing ring-opening or polymerization of the electron-rich thiophene.

  • Heating: Remove the ice bath and gradually warm the mixture to room temperature, stirring for 3 hours.

  • Reaction Monitoring (Self-Validation Checkpoint): Extract a 50 µL aliquot into 1 mL of dichloromethane (DCM) and wash carefully with ice water. Analyze the organic layer via GC-MS. The starting material has a molecular weight of 242.29 g/mol [1]. The successful product will show a distinct M+ peak at m/z 340.0 (accounting for the +98 Da mass shift of the -SO₂Cl group).

  • Workup: Carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring. Extract the aqueous mixture with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the sulfonyl chloride intermediate.

Visualizations

SyntheticWorkflow SM Diethyl 3-methylthiophene- 2,4-dicarboxylate (CAS: 14559-14-9) RegioHyd Regioselective Hydrolysis (C4-Ester Cleavage) SM->RegioHyd NaOH/EtOH, 0°C EAS Electrophilic Aromatic Substitution (C5-Position) SM->EAS ClSO3H or HNO3 Bromination Radical Bromination (C3-Methyl Group) SM->Bromination NBS, AIBN, hv Amide Antiviral Amides (COVID-19 Screens) RegioHyd->Amide Amidation Sulfonamide Fungicidal Sulfonamides (e.g., TW202033511A) EAS->Sulfonamide Amination CrossCoupling Cross-Coupling Intermediates (Kinase Inhibitors) Bromination->CrossCoupling Suzuki/Stille

Divergent synthetic workflows from Diethyl 3-methylthiophene-2,4-dicarboxylate.

ViralPathway Drug Thiophene-based Antiviral Candidate Target Viral Protease Drug->Target Binds Active Site Complex Inhibited Enzyme Complex Target->Complex Conformational Lock Replication Viral RNA Replication Complex->Replication Blocks Assembly Virion Assembly Replication->Assembly Prevents

Pharmacological mechanism of action for thiophene-derived antiviral candidates.

References

  • Method for Preparing Fungicidal Compounds (TW202033511A). Google Patents.

Sources

Application

Application Note: Catalytic Methodologies for the Preparation of Diethyl 3-methylthiophene-2,4-dicarboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol Strategic Overview Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol

Strategic Overview

Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) is a highly valuable heterocyclic building block in medicinal chemistry. It serves as a foundational scaffold for the synthesis of advanced therapeutics, including pyrazolo-pyrimidinone-based dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes management, and N-phenylthieno[2,3-d]pyrimidin-4-amines, which act as potent fibroblast growth factor receptor 1 (FGFR1) inhibitors in oncology[1].

Direct synthesis of the fully deaminated thiophene core is often low-yielding. Therefore, the most robust and scalable approach utilizes a two-phase cascade:

  • Catalytic Gewald Multicomponent Reaction (MCR): A highly efficient condensation of ethyl acetoacetate, ethyl cyanoacetate, and elemental sulfur to form the intermediate Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS: 4815-30-9)[2].

  • Reductive Deamination: A controlled diazotization followed by an in situ hydride transfer to selectively remove the amino group[3].

Mechanistic Causality & Catalyst Selection

Phase 1: The Catalytic Gewald MCR

Historically, the Gewald reaction relied on stoichiometric amounts of organic bases (e.g., morpholine or diethylamine)[4], which compromised atom economy and complicated downstream purification. Recent advancements have identified Piperidinium Borate (Pip-Borate) as a superior, recyclable catalyst[2].

  • Causality of Catalyst Choice: Pip-borate functions as a bifunctional conjugate acid-base pair. The basic borate anion efficiently deprotonates the active methylene of ethyl cyanoacetate to drive the initial Knoevenagel condensation with ethyl acetoacetate. Concurrently, the piperidinium cation stabilizes the transition state prior to sulfurization and cyclization. This synergistic catalysis reduces reaction times from hours to minutes and prevents thermal degradation of the product[2].

Phase 2: Reductive Deamination

The 2-aminothiophene intermediate is highly electron-rich, making it exceptionally prone to oxidative degradation and unwanted azo-coupling during diazotization.

  • Causality of Reagent/Condition Choice: To circumvent side reactions, diazotization is performed in anhydrous ethanol with concentrated H₂SO₄ at strictly sub-zero temperatures (–2 °C)[3]. Aqueous sodium nitrite is introduced sub-surface to prevent localized exothermic spikes[3]. Ethanol is selected as the solvent because it serves a dual purpose: it acts as the reaction medium and, upon warming, functions as a green hydride donor. The ethanol reduces the diazonium intermediate (releasing N₂ gas and oxidizing to acetaldehyde), cleanly yielding the des-amino target[3].

Quantitative Data: Catalyst Efficacy

The following table summarizes the kinetic and thermodynamic advantages of utilizing Pip-borate over traditional un-catalyzed or morpholine-mediated conditions for the synthesis of the Gewald intermediate.

Catalyst SystemLoading (mol%)Temp (°C)Time (min)Isolated Yield (%)Reference
None (Control) 0100> 1440 (24 h)0[2]
Morpholine 1004518075 - 80[4]
Piperidinium Borate 201003089 [2]

Synthesis Workflow

SynthesisWorkflow A Ethyl Acetoacetate + Ethyl Cyanoacetate C Gewald Intermediate (CAS: 4815-30-9) A->C Phase 1: Gewald Reaction B Elemental Sulfur (S8) + Pip-Borate Cat. B->C Catalytic Sulfurization D NaNO2 / H2SO4 (Diazotization) C->D Phase 2A: Deamination E Anhydrous EtOH (Hydride Transfer) D->E Diazonium Intermediate F Target Molecule (CAS: 14559-14-9) E->F Phase 2B: Reduction (-N2)

Two-step catalytic synthesis and reductive deamination workflow for CAS 14559-14-9.

Step-by-Step Experimental Protocols

Protocol 1: Catalytic Synthesis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Objective: High-yield preparation of the Gewald intermediate.

  • Reaction Setup: To a 100 mL round-bottom flask, add ethyl acetoacetate (5.0 mmol, 1.0 equiv) and ethyl cyanoacetate (5.0 mmol, 1.0 equiv).

  • Catalyst & Sulfur Addition: Introduce elemental sulfur (S₈) (5.0 mmol, 1.0 equiv) and Piperidinium borate catalyst (1.0 mmol, 20 mol%)[2].

  • Solvent & Heating: Suspend the mixture in 10 mL of an EtOH/H₂O (9:1 v/v) solvent system. Attach a reflux condenser and heat the mixture to 100 °C with continuous magnetic stirring for 30 minutes[2].

  • Monitoring: Verify the consumption of starting materials via TLC (Hexanes:EtOAc, 3:1). The solution will transition to a dark-red color.

  • Workup: Cool the reaction mixture to room temperature and pour it over 50 g of crushed ice.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol.

  • Self-Validation: The product should manifest as a bright yellow solid with a sharp melting point of 107–109 °C[2].

Protocol 2: Reductive Deamination to Diethyl 3-methylthiophene-2,4-dicarboxylate

Objective: Selective removal of the C5-amino group via diazotization/reduction.

  • Acidic Dissolution: Dissolve the aminothiophene intermediate from Protocol 1 (10.0 mmol) in anhydrous ethanol (16 mL). Slowly add concentrated H₂SO₄ (2.3 mL) dropwise with vigorous stirring[3].

  • Cryogenic Cooling: Submerge the reaction flask in an ice-NH₄Cl bath to bring the internal temperature strictly to –2 °C[3].

  • Diazotization: Prepare an ice-cold solution of sodium nitrite (11.0 mmol, 1.1 equiv) in a minimal amount of water (~1 mL)[3].

  • Sub-Surface Addition (Critical): Using a syringe, add the NaNO₂ solution dropwise, ensuring the needle tip remains below the surface of the reaction mixture[3]. This prevents localized heating and suppresses azo-dye formation.

  • Hydride Transfer: Stir the mixture at –2 °C for 1 hour. Remove the cooling bath and allow the mixture to gradually warm to room temperature. Nitrogen gas evolution will be observed as the ethanol reduces the diazonium salt. Optionally, warm gently to 40 °C until effervescence ceases.

  • Extraction: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with CH₂Cl₂ (50 mL), wash sequentially with water (2 × 25 mL) and brine, and dry the organic layer over anhydrous MgSO₄[3].

  • Purification: Evaporate the solvent and purify the crude dark-brown residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the target compound as a purified solid[3].

Analytical Validation Parameters

To ensure the integrity of the synthetic cascade, validate the isolated compounds against the following spectroscopic markers:

Intermediate (Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate):

  • FT-IR (KBr): Presence of sharp primary amine N-H stretching bands at 3423 cm⁻¹ and 3306 cm⁻¹ [4].

  • ¹H NMR (500 MHz, CDCl₃): Broad singlet at δ 6.55 (2H) corresponding to the -NH₂ protons; singlet at δ 2.69 (3H, C3-CH₃); overlapping multiplets at δ 4.28 (4H, -OCH₂) and δ 1.34 (6H, -CH₃)[2].

Target Product (Diethyl 3-methylthiophene-2,4-dicarboxylate):

  • FT-IR: Complete disappearance of the N-H stretching bands (>3300 cm⁻¹), confirming successful deamination.

  • ¹H NMR (CDCl₃): Disappearance of the amine signal at δ 6.55. Appearance of a highly diagnostic, downfield aromatic singlet at ~δ 8.05 (1H) corresponding to the newly unshielded C5-H proton on the thiophene ring[3].

References

  • Diethyl 3-methylthiophene-2,4-dicarboxylate | 14559-14-9 . Sigma-Aldrich. Link

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair . Thieme Connect. 2

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases . Asian Journal of Chemistry. 4

  • Synthesis and Relative Diatropicity of a Remarkably Aromatic Thia[13]annulene . Journal of the American Chemical Society - ACS Publications. 3

  • Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate - Data Sheet . US Biological. 1

Sources

Method

Application Note: Functionalization of Diethyl 3-methylthiophene-2,4-dicarboxylate via Suzuki-Miyaura Cross-Coupling

Executive Summary Thiophene derivatives are privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for phenyl rings with improved metabolic stability and tunable lipophilicity. Diethyl 3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene derivatives are privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for phenyl rings with improved metabolic stability and tunable lipophilicity. Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS 14559-14-9) is a highly functionalized heterocycle that offers a versatile starting point for library synthesis. However, because it lacks a native halide or boronic acid moiety, it cannot be directly subjected to traditional cross-coupling.

This application note details a robust, two-step workflow to unlock the synthetic utility of this scaffold. By leveraging the inherent electronic properties of the thiophene ring, we establish a regioselective C5-bromination protocol, followed by a highly efficient [3]. This strategy allows for the rapid generation of diverse C5-arylated thiophene derivatives while preserving the ester functionalities for downstream derivatization.

Mechanistic Rationale & Synthetic Strategy

Regioselective Electrophilic Aromatic Substitution (C-H Activation)

In Diethyl 3-methylthiophene-2,4-dicarboxylate, the C2 and C4 positions are occupied by electron-withdrawing ethyl ester groups, which generally deactivate the ring toward electrophilic aromatic substitution. However, the sulfur heteroatom acts as a strong π -donor, and the C3-methyl group provides mild inductive electron donation. This electronic push-pull system renders the unsubstituted C5 position the most nucleophilic site on the ring.

Treating the starting material with N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) stabilizes the intermediate bromonium ion, leading to rapid and exclusive C5-bromination. NBS is preferred over molecular bromine ( Br2​ ) to prevent over-oxidation or ester hydrolysis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Once the C5-bromide is installed, the resulting Diethyl 5-bromo-3-methylthiophene-2,4-dicarboxylate becomes an excellent electrophile for Pd-catalyzed cross-coupling. The C(sp2)−Br bond on a thiophene ring undergoes facile oxidative addition with Pd(0) species [1].

A critical consideration is the steric hindrance imposed by the adjacent C4-ester group. To overcome this, ligands with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), or bulky electron-rich monophosphines (e.g., SPhos), are required to accelerate the rate-determining reductive elimination step. Furthermore, mild bases (e.g., K2​CO3​ or K3​PO4​ ) must be utilized to facilitate transmetalation without causing premature saponification of the ethyl esters [2].

Reaction Workflow

G SM Diethyl 3-methylthiophene- 2,4-dicarboxylate (Starting Material) Step1 Electrophilic Bromination (NBS, DMF, rt) SM->Step1 Int Diethyl 5-bromo-3-methylthiophene- 2,4-dicarboxylate (Electrophile) Step1->Int Regioselective C5-Activation Step2 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat., Base) Int->Step2 Prod C5-Arylated Thiophene Derivative (Target Scaffold) Step2->Prod C-C Bond Formation

Workflow: C5-bromination followed by Suzuki-Miyaura cross-coupling of the thiophene scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Diethyl 5-bromo-3-methylthiophene-2,4-dicarboxylate

Objective: Regioselective installation of a cross-coupling handle.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Diethyl 3-methylthiophene-2,4-dicarboxylate (5.0 mmol, 1.0 equiv) and anhydrous DMF (20 mL).

  • Reagent Addition: Shield the flask from light using aluminum foil (to prevent radical side-reactions). Add N-Bromosuccinimide (5.25 mmol, 1.05 equiv) portion-wise over 10 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process QC: Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 8:2). The starting material (UV active) should be completely consumed, replaced by a slightly less polar spot. LC-MS analysis must confirm the presence of the M+ and M+2 isotopic pattern characteristic of a mono-brominated species.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (10 mL) to destroy unreacted NBS. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers thoroughly with water ( 3×20 mL) and brine (20 mL) to remove DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can generally be used in the next step without further purification, or purified via flash chromatography if ultra-high purity is required.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation yielding the C5-arylated scaffold.

  • Setup: In a 20 mL microwave vial or Schlenk tube, combine Diethyl 5-bromo-3-methylthiophene-2,4-dicarboxylate (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.5 mmol, 1.5 equiv), and K2​CO3​ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C in an oil bath for 8 hours under vigorous stirring.

  • In-Process QC: Analyze via LC-MS. Successful transmetalation and reductive elimination will show the disappearance of the brominated isotope pattern and the appearance of the target mass [M+H]+ . 1H NMR of a worked-up aliquot will show the disappearance of the thiophene C5-proton and the appearance of a 5-proton aromatic multiplet ( ∼7.3−7.6 ppm).

  • Workup & Purification: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane ( 3×10 mL). Dry the organics over MgSO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the pure C5-arylated product.

Quantitative Optimization Data

To ensure maximum yield and prevent ester hydrolysis, various catalytic systems and bases were evaluated for the Suzuki-Miyaura coupling step (Protocol B). The data is summarized below.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O (4:1)901245%Sluggish reaction; steric hindrance at C4 impedes reductive elimination.
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)1,4-Dioxane/ H2​O (4:1)90888%Optimal. Large bite angle of dppf accelerates coupling; esters remain intact.
3 Pd(OAc)2​ (2%) + SPhos (4%) K3​PO4​ (3.0)Toluene/ H2​O (10:1)100492%Highly efficient, but requires specialized Buchwald ligands.
4 Pd(dppf)Cl2​ (5%) NaOH (2.0)THF/ H2​O (4:1)706< 20%Strong base caused rapid saponification of the C2/C4 ethyl esters.

Note: Entry 2 represents the best balance of reagent cost, operational simplicity, and yield for standard drug development workflows.

References

  • Brahim, M., Ben Ammar, H., Soulé, J.-F., & Doucet, H. (2016). "Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group." Beilstein Journal of Organic Chemistry, 12, 2197–2203. URL: [Link]

  • Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 68(11), 4302–4314. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1979). "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst." Chemical Communications, (19), 866–867. URL: [Link]

Application

Application Note: Advanced Functionalization Strategies for Diethyl 3-methylthiophene-2,4-dicarboxylate

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Guide & Validated Protocols Introduction & Chemical Context Thiophene derivatives are cornerstone heterocycles in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Guide & Validated Protocols

Introduction & Chemical Context

Thiophene derivatives are cornerstone heterocycles in pharmaceutical design and organic electronics due to their favorable pharmacokinetic profiles and electronic tunability. Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) serves as a highly versatile, polyfunctional building block. Its unique architecture presents three distinct, orthogonal domains for late-stage functionalization or scaffold building[1]:

  • The C5 Position: The only unsubstituted carbon on the thiophene ring, highly susceptible to Electrophilic Aromatic Substitution (EAS).

  • The C3-Methyl Group: A benzylic-like aliphatic appendage that can undergo targeted free-radical functionalization.

  • The C2 and C4 Ethyl Esters: Electron-withdrawing groups that can be differentially manipulated via chemoselective saponification or amidation.

Understanding the mechanistic causality behind reagent selection is critical for directing the reaction to the desired site without cross-reactivity.

Mechanistic Causality & Reaction Divergence

As a Senior Application Scientist, it is vital to recognize that functionalizing this molecule requires overriding competing pathways through strict solvent and thermodynamic control.

  • Electrophilic Aromatic Substitution (EAS) at C5: Although the thiophene ring is deactivated by two ester groups, the sulfur heteroatom exerts a strong +M (resonance) effect, directing electrophiles exclusively to the alpha position (C5). By utilizing N-Bromosuccinimide (NBS) in a polar, protic solvent like acetic acid (AcOH) at room temperature, the N-Br bond is polarized. This facilitates an ionic EAS mechanism, yielding the C5-brominated product in high yields (70–85%) without requiring a Lewis acid[2].

  • Radical Bromination at the C3-Methyl Group: To override the EAS pathway and target the C3-methyl group, the reaction environment must be shifted to a non-polar solvent (e.g., Trifluorotoluene, PhCF3​ ) and initiated by a radical generator like AIBN under thermal reflux. This triggers a Wohl-Ziegler radical chain reaction. PhCF3​ is selected over traditional CCl4​ as a modern, greener alternative that lacks abstractable hydrogen atoms, thereby preventing solvent quenching.

  • Chemoselective Saponification: The hydrolysis of the diester is governed by both electronic and steric factors. The C2 ester is alpha to the sulfur atom, which electronically activates it toward nucleophilic attack compared to the beta-ester at C4. By maintaining strict stoichiometric control (1.0 eq NaOH) and low temperatures (0°C), kinetic differentiation is maximized, allowing for selective mono-hydrolysis[3].

Workflow Visualization

G SM Diethyl 3-methylthiophene- 2,4-dicarboxylate (CAS: 14559-14-9) EAS Electrophilic Aromatic Substitution (C5) SM->EAS NBS, AcOH, 25°C Ionic Pathway RAD Radical Bromination (C3-Methyl) SM->RAD NBS, AIBN, Reflux Radical Pathway HYD Selective Hydrolysis (C2 vs C4 Ester) SM->HYD NaOH (1 eq), EtOH/H2O Base-Catalyzed Prod1 Diethyl 5-bromo-3-methyl- thiophene-2,4-dicarboxylate EAS->Prod1 Prod2 Diethyl 3-(bromomethyl)- thiophene-2,4-dicarboxylate RAD->Prod2 Prod3 Mono-ethyl 3-methylthiophene- 2,4-dicarboxylate HYD->Prod3

Figure 1: Divergent functionalization pathways of Diethyl 3-methylthiophene-2,4-dicarboxylate.

Quantitative Data & Reaction Profiling

Functionalization PathwayTarget SiteReagents & ConditionsReaction MechanismTypical YieldKey IPC Indicator (TLC / LC-MS / NMR)
Halogenation (EAS) C5 PositionNBS, AcOH, 25°CIonic Electrophilic Aromatic Substitution70–85%Higher Rf​ ; [M+H]+ +78/80 Da Isotope
Halogenation (Radical) C3-MethylNBS, AIBN, PhCF3​ , 80°CFree-Radical Substitution (Wohl-Ziegler)60–75% 1 H-NMR: New singlet at ≈4.5 ppm
Saponification C2/C4 EstersNaOH (1.0 eq), EtOH/H 2​ O, 0°CBase-Catalyzed Ester Hydrolysis65–80%Baseline spot on TLC (moves upon acidification)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes an In-Process Control (IPC) step to empirically verify success before proceeding to the workup phase.

Protocol A: Electrophilic Aromatic Bromination at C5

Objective: Selective halogenation of the unsubstituted C5 position to enable downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • Reaction Setup: Dissolve Diethyl 3-methylthiophene-2,4-dicarboxylate (1.0 eq) in glacial acetic acid (0.2 M) at 25°C.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. Causality: Gradual addition prevents exothermic spikes that could lead to unselective polybromination or ring degradation.

  • Propagation: Stir the reaction mixture at 25°C for 2–4 hours.

  • Validation (IPC): Pull a 10 µL aliquot, quench in aqueous Na2​S2​O3​ , and extract with EtOAc. Spot on TLC (Hexanes:EtOAc 4:1). The product will appear as a new, higher Rf​ spot (less polar due to the loss of the C5 proton and addition of the lipophilic bromine atom). LC-MS must confirm an [M+H]+ mass shift of +78/80 Da with a characteristic 1:1 isotopic pattern.

  • Workup: Pour the mixture into ice water, extract with EtOAc, wash the organic layer with saturated NaHCO3​ until neutral, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Wohl-Ziegler Radical Bromination of the C3-Methyl Group

Objective: Functionalization of the C3-methyl group to create an electrophilic handle for nucleophilic substitution (e.g., amination, azidation).

  • Reaction Setup: Dissolve the starting material (1.0 eq) in anhydrous Trifluorotoluene ( PhCF3​ ) (0.1 M).

  • Reagent Addition: Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Degassing: Degas the mixture via argon sparging for 10 minutes. Causality: Molecular oxygen is a potent radical scavenger; its strict removal is critical for efficient chain propagation.

  • Propagation: Heat the mixture to 80°C (reflux) for 4–6 hours under an argon atmosphere.

  • Validation (IPC): Monitor via 1 H-NMR of a concentrated micro-aliquot. The disappearance of the singlet at ≈2.5 ppm (C3- CH3​ ) and the emergence of a new downfield singlet at ≈4.5 ppm (C3- CH2​Br ) confirms successful conversion.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct (which is insoluble in cold PhCF3​ ) and concentrate the filtrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol C: Chemoselective Mono-Saponification

Objective: Selective hydrolysis of one ester group to yield a mono-carboxylic acid for subsequent amide coupling.

  • Reaction Setup: Dissolve the starting material (1.0 eq) in a 4:1 mixture of EtOH and THF (0.2 M). Causality: THF ensures complete solubility of the organic starting material at low temperatures, preventing biphasic inconsistencies.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add aqueous NaOH (1.0 M, 1.0 eq) dropwise over 30 minutes.

  • Propagation: Stir at 0°C for 2 hours.

  • Validation (IPC): Check via TLC (Hexanes:EtOAc 3:1). The starting material spot should diminish, and a new baseline spot (the sodium salt of the acid) will appear. Acidifying a micro-aliquot with 1M HCl will shift the baseline spot to an intermediate Rf​ .

  • Workup: Evaporate the organic solvents in vacuo. Dilute the aqueous layer with water and wash with CH2​Cl2​ to remove any unreacted starting material. Acidify the aqueous layer to pH 2 with 1M HCl. Extract the precipitated mono-acid with EtOAc, dry over Na2​SO4​ , and concentrate.

References

Sources

Method

Application Note: Polymerization Potential and Synthetic Workflows for Diethyl 3-methylthiophene-2,4-dicarboxylate Derivatives

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Advanced Application Guide & Self-Validating Protocols Mechanistic Rationale: The Paradigm Shift to "Kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Advanced Application Guide & Self-Validating Protocols

Mechanistic Rationale: The Paradigm Shift to "Kinked" Thiophene Architectures

The development of bio-based and specialty polyesters has historically been dominated by 2,5-thiophenedicarboxylic acid (2,5-TDCA) derivatives. These monomers mimic the linear, para-substituted geometry of terephthalic acid, yielding highly crystalline polymers like poly(ethylene 2,5-thiophenedicarboxylate) (PEF/PETF) [1].

However, Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) introduces a radical departure from this linear paradigm, offering unique dual-pathway polymerization potential:

  • The 2,4-Ester Linkage (The "Kink" Effect): Polymerization through the 2,4-positions acts as a meta-directing structural analogue [2]. This induces a geometric "kink" in the polymer backbone, drastically reducing chain packing efficiency. The result is a highly amorphous, highly soluble polyester ideal for drug delivery matrices, flexible elastomers, and transparent specialty coatings.

  • Steric Disruption via the 3-Methyl Group: The methyl group at the C3 position provides significant steric bulk. While this necessitates more robust catalytic conditions during synthesis, it crucially disrupts inter-chain π−π stacking, further lowering the glass transition temperature ( Tg​ ) and enhancing solubility in common organic solvents.

  • Orthogonal Reactivity at the C5 Position: Unlike 2,5-derivatives where the α -positions are blocked, the C5 position in this monomer remains completely unsubstituted. This enables post-polymerization modification—specifically, oxidative C-H coupling—to transform the amorphous polyester into a cross-linked, conjugated network [3].

Reaction Pathways & Visualization

The following diagram illustrates the orthogonal polymerization pathways available to this specific thiophene derivative.

G Monomer Diethyl 3-methylthiophene- 2,4-dicarboxylate (CAS: 14559-14-9) Polycondensation Melt Polycondensation (Diols + TTIP Catalyst) Monomer->Polycondensation Transesterification (C2, C4 Esters) Oxidative Oxidative Coupling (FeCl3 / C-H Activation) Monomer->Oxidative C5 Position Coupling Polyester Kinked Polyester (Amorphous, Soluble) Polycondensation->Polyester Crosslinked Conjugated Network (Cross-linked Elastomer) Oxidative->Crosslinked Polyester->Crosslinked Post-Polymerization Modification (C5)

Fig 1. Dual polymerization pathways of Diethyl 3-methylthiophene-2,4-dicarboxylate.

Comparative Quantitative Data

To understand the material impact of the 2,4-substitution and the 3-methyl group, Table 1 summarizes the expected thermomechanical shifts when transitioning from standard linear thiophene polyesters to this kinked derivative.

Table 1: Thermomechanical and Physicochemical Property Comparison

PropertyLinear 2,5-TDCA Polyesters (e.g., PBTF)Kinked 2,4-TDCA (3-Methyl) PolyestersCausality / Structural Driver
Backbone Geometry Linear (para-like)Kinked (meta-like)2,4-linkage prevents linear chain extension.
Crystallinity Semi-crystalline (High)Amorphous / Trace CrystallinityKinked backbone prevents ordered lamellae formation.
Glass Transition ( Tg​ ) ~ 40 °C to 45 °C~ 15 °C to 25 °C3-methyl group increases free volume and chain mobility.
Solvent Solubility Low (Requires hot CHCl3​ / HFIP)High (Soluble in THF, CHCl3​ at RT)Disruption of π−π stacking by the 3-methyl group.
Post-Polymerization Inert backboneHighly Reactive (Cross-linkable)Open C5 position allows for electrophilic/oxidative attack.

Experimental Protocols

As a Senior Application Scientist, I have designed these protocols to be self-validating . By monitoring specific physical changes, researchers can confirm the success of each step without immediate reliance on off-line analytics (e.g., NMR or GPC).

Protocol A: Two-Stage Melt Polycondensation (Synthesis of Kinked Polyesters)

Causality Note: The 3-methyl group exerts severe steric hindrance on both the C2 and C4 ester moieties. Standard antimony-based catalysts often fail to drive this reaction to completion. Therefore, Titanium(IV) isopropoxide (TTIP) is mandated due to its superior Lewis acidity and efficiency in sterically encumbered transesterifications [1].

Materials:

  • Diethyl 3-methylthiophene-2,4-dicarboxylate (10.0 mmol, 2.42 g)

  • 1,4-Butanediol (22.0 mmol, 1.98 g) — Excess diol drives the equilibrium.

  • Titanium(IV) isopropoxide (TTIP) (0.1 mol% relative to monomer)

Step-by-Step Workflow:

  • System Purge: Load the monomer, diol, and TTIP into a 50 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a graduated Dean-Stark trap connected to a condenser. Purge with dry N2​ for 15 minutes.

  • Stage 1: Transesterification (Esterification): Heat the reaction mixture to 170 °C under a continuous, gentle N2​ sweep. Maintain this temperature for 3–4 hours.

    • Self-Validation Checkpoint: Ethanol (b.p. 78 °C) will begin to distill and collect in the trap. The theoretical yield of ethanol for 10 mmol of monomer is ~1.16 mL. Collecting 1.10 mL physically validates >95% conversion to the bis(hydroxybutyl) intermediate. Do not proceed to Stage 2 until ethanol evolution ceases.

  • Stage 2: Polycondensation: Gradually increase the temperature to 210 °C over 30 minutes. Concurrently, apply a dynamic high vacuum (reduce pressure sequentially from 100 mbar down to < 0.1 mbar).

    • Causality: Gradual vacuum application prevents the oligomeric melt from foaming and splashing into the condenser. The high vacuum removes the excess 1,4-butanediol, forcing the equilibrium toward high-molecular-weight polymer chains.

  • Reaction Termination: Maintain 210 °C at < 0.1 mbar for 2–3 hours.

    • Self-Validation Checkpoint (The Weissenberg Effect): As the molecular weight increases, the melt viscosity will rise dramatically. The reaction is complete when the polymer melt begins to "climb" up the mechanical stirring shaft.

  • Recovery: Break the vacuum with N2​ , cool to room temperature, dissolve the polymer in minimal chloroform, and precipitate into cold methanol.

Protocol B: Post-Polymerization Oxidative Cross-Linking (C5 Activation)

This protocol exploits the open C5 position to create a conjugated, cross-linked elastomer network from the amorphous polyester synthesized in Protocol A.

Materials:

  • Purified Poly(butylene 3-methylthiophene-2,4-dicarboxylate) (1.0 g)

  • Anhydrous Iron(III) Chloride ( FeCl3​ ) (2.5 molar equivalents per thiophene unit)

  • Anhydrous Chloroform and Nitromethane

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of the polyester in 20 mL of anhydrous chloroform in a Schlenk flask under argon.

  • Oxidant Preparation: In a separate vial, dissolve the anhydrous FeCl3​ in 5 mL of nitromethane.

    • Causality: FeCl3​ is a strong one-electron oxidant. Nitromethane is required to fully solubilize the FeCl3​ and stabilize the resulting thiophene radical cations without participating in the reaction.

  • Oxidative Coupling: Dropwise add the FeCl3​ solution to the vigorously stirring polymer solution at room temperature.

    • Self-Validation Checkpoint: Upon addition, the pale-yellow polymer solution will immediately turn dark blue/black. This colorimetric shift validates the formation of extended π -conjugation (polaron/bipolaron formation) via C5-C5 coupling [3].

  • Network Formation: Allow the reaction to proceed for 24 hours.

    • Self-Validation Checkpoint: The solution will transition from a viscous liquid to an insoluble, swollen gel, physically validating the successful formation of a cross-linked macroscopic network.

  • Dedoping and Purification: Wash the gel extensively with methanol and dilute hydrazine hydrate to reduce the iron salts and dedope the polymer, returning it to a neutral, dark-red elastomeric state.

References

  • Title: Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: US4876327A - Aromatic Polyester Source: Google Patents URL
  • Title: Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies Source: National Center for Biotechnology Information (PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Diethyl 3-methylthiophene-2,4-dicarboxylate synthesis

Welcome to the Technical Support Center for Thiophene Synthesis. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of Diethyl 3-methylthiophene-2,4-dicarbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiophene Synthesis. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS 14559-14-9) .

Because direct synthesis of this specific des-amino thiophene is notoriously low-yielding, the field-proven, authoritative approach is a two-step workflow :

  • A multicomponent Gewald reaction to form the 5-amino intermediate.

  • A reductive deamination to yield the target compound.

Below is our comprehensive troubleshooting guide, complete with self-validating protocols, optimization data, and FAQs designed to resolve bottlenecks in your synthetic pipeline.

Workflow Visualization

SynthesisWorkflow SM Starting Materials: Ethyl Acetoacetate + Ethyl Cyanoacetate Gewald Step 1: Gewald Reaction (Morpholine, S8, EtOH, 50°C) SM->Gewald Intermediate Intermediate: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Gewald->Intermediate Knoevenagel & Cyclization Deamination Step 2: Reductive Deamination (t-BuONO, THF, 65°C) Intermediate->Deamination Product Target Product: Diethyl 3-methylthiophene-2,4-dicarboxylate Deamination->Product N2 Gas Evolution

Figure 1: Two-step synthetic workflow for Diethyl 3-methylthiophene-2,4-dicarboxylate.

Standard Operating Procedures (SOPs)

Step 1: Gewald Synthesis of the 5-Amino Intermediate

Mechanistic Grounding: The Gewald reaction relies on a Knoevenagel condensation followed by sulfur attack and cyclization .

  • Preparation: Charge a 500 mL round-bottom flask with ethyl acetoacetate (1.0 eq, 100 mmol), ethyl cyanoacetate (1.0 eq, 100 mmol), and absolute ethanol (100 mL).

  • Knoevenagel Condensation: Add morpholine (0.8 eq, 80 mmol) dropwise at room temperature. Stir for 45 minutes.

  • Cyclization: Add finely powdered elemental sulfur ( S8​ , 1.0 eq, 100 mmol) in one portion. Heat the mixture to 50 °C for 12 hours.

  • Self-Validation & Workup: The reaction is successful if the mixture transitions from a pale solution to a deep orange suspension. Pour the mixture into 300 mL of ice water. The immediate formation of a bright yellow precipitate confirms successful cyclization. Filter and recrystallize from ethanol.

Step 2: Reductive Deamination

Mechanistic Grounding: Alkyl nitrites generate a highly reactive diazonium species in organic solvents, which abstracts a hydride from the solvent (usually THF) to yield the des-amino product .

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq, 50 mmol) in anhydrous THF (500 mL) to achieve a highly dilute 0.1 M solution.

  • Diazotization: Cool the flask to 0 °C. Add tert-butyl nitrite (t-BuONO, 2.0 eq, 100 mmol) dropwise via a syringe pump over 1 hour.

  • Reduction: Gradually warm the reaction to 65 °C (reflux) and stir for 3 hours.

  • Self-Validation & Workup: The immediate evolution of nitrogen gas (bubbling) upon warming confirms diazonium decomposition. Once bubbling ceases, the reaction is complete. Concentrate under reduced pressure, dilute with EtOAc, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the target compound.

Quantitative Data: Yield Optimization

Table 1: Optimization of Base and Solvent in Step 1 (Gewald Reaction) Causality: Base selection dictates the balance between Knoevenagel efficiency and the prevention of dicarbonyl self-condensation.

BaseSolventTemp (°C)Yield (%)Observation
TriethylamineEtOH6025%Incomplete conversion; base too weak.
PiperidineEtOH6065%Significant tar formation; base too strong.
Morpholine EtOH 50 89% Clean profile, high-purity yellow crystals.
MorpholineDMF8045%Thermal decomposition of the intermediate.

Table 2: Optimization of Reductive Deamination Conditions

Reagent SystemSolventTemp (°C)Yield (%)Observation
NaNO₂ / HCl / H₃PO₂H₂O/EtOH0 to 2540%Ester hydrolysis and hydroxythiophene formation.
t-BuONO (1.1 eq)THF (0.5 M)6555%Dimerization and azo-coupling byproducts.
t-BuONO (2.0 eq) THF (0.1 M) 65 82% Clean conversion, minimal tarring.

Troubleshooting FAQs

Q1: My Gewald reaction yield is plateauing at 40%, and I see unreacted sulfur at the bottom of the flask. What went wrong? A1: This is a classic symptom of adding all reagents simultaneously. If the amine base is added after or with the sulfur, the sulfur can coat the reagents and stall the initial Knoevenagel condensation. Solution: Always pre-form the Knoevenagel adduct by stirring the dicarbonyl, cyanoacetate, and morpholine for at least 45 minutes before adding the sulfur .

Q2: During the deamination step, my reaction turns into a dark, intractable tar, and the yield of the target product is abysmal. How can I prevent this? A2: Tarring during the deamination of 2-aminothiophenes is caused by intermolecular azo-coupling or polymerization of the highly reactive diazonium intermediate. This occurs when the local concentration of the diazonium species is too high. Solution: Run the reaction at high dilution (strictly 0.1 M in THF) and add the t-BuONO slowly via a syringe pump. The THF acts as the hydrogen donor; ensuring it is anhydrous prevents the formation of phenolic (hydroxythiophene) side products.

Troubleshooting Issue Issue: Low Yield in Step 2 (Deamination) Check1 Is extensive tarring observed? Issue->Check1 Fix1 Action: Increase dilution to 0.1 M & slow t-BuONO addition Check1->Fix1 Yes Check2 Is unreacted starting material present? Check1->Check2 No Fix2 Action: Ensure anhydrous THF & check t-BuONO quality Check2->Fix2 Yes

Figure 2: Troubleshooting logic for reductive deamination yield issues.

Q3: Can I use piperidine instead of morpholine to speed up the Step 1 reaction? A3: We strongly advise against it. While piperidine is a stronger base and accelerates the initial condensation, it frequently leads to the self-condensation of ethyl acetoacetate and degrades the sulfur intermediates. Morpholine provides the optimal pKa (~8.3) to balance reactivity and selectivity, ensuring a self-purifying crystalline product.

Q4: I ordered "Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate" but the protocol mentions the 5-amino-3-methyl isomer. Are these different? A4: No, they are the exact same molecule. Due to the symmetry of the thiophene ring numbering rules, IUPAC nomenclature can validly number the ring from either sulfur-adjacent carbon depending on the priority of the substituents. Do not let vendor naming conventions disrupt your synthetic planning.

References

  • ACS Publications. Efficient One-Pot Synthesis of Highly Substituted Thiophene Library from 1,3-Dicarbonyl Compounds.[Link]

  • ResearchGate. Ethyl 2-amino-4-methylthiophene-3-carboxylate: Synthesis and Crystallography.[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Diethyl 3-methylthiophene-2,4-dicarboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of Diethyl 3-methylthiophene-2,4-dicarbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of Diethyl 3-methylthiophene-2,4-dicarboxylate .

As a di-esterified thiophene derivative, this compound presents significant solubility challenges. Its molecular architecture—featuring a planar aromatic thiophene ring, a hydrophobic methyl group, and two lipophilic ethyl ester moieties—lacks hydrogen bond donors and exhibits strong intermolecular π-π stacking. This results in high crystal lattice energy and severe hydrophobicity, leading to immediate precipitation in biological assays.

Part 1: Core Troubleshooting Guide (Q&A)

Q1: Why does Diethyl 3-methylthiophene-2,4-dicarboxylate precipitate immediately when diluted from a DMSO stock into my assay buffer? Causality Analysis: This is a classic kinetic solubility failure. While Dimethyl Sulfoxide (DMSO) effectively solvates the hydrophobic ester groups, diluting this stock into an aqueous buffer rapidly shifts the solvent polarity. The water molecules preferentially hydrogen-bond with each other, "squeezing out" the non-polar thiophene molecules. The localized supersaturation causes the compound to nucleate and precipitate as microcrystals[1]. Resolution: You must perform a serial dilution in 100% DMSO before the final dilution into the aqueous medium. This prevents the shock of localized high-concentration zones[1].

Q2: I cannot exceed 0.5% DMSO in my cell-based assay without causing cytotoxicity. How can I achieve working concentrations? Causality Analysis: High concentrations of DMSO permeabilize cell membranes and induce toxicity, interfering with assay integrity[1]. If a low DMSO threshold is insufficient to keep the compound in solution, you must alter the thermodynamic solubility of the compound itself. Resolution: Encapsulate the compound using a modified cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic thiophene core, while its hydrophilic exterior ensures excellent aqueous solvation[2].

Q3: Why did standard β-Cyclodextrin fail to improve the solubility of this compound? Causality Analysis: Natural β-cyclodextrin has a surprisingly low inherent aqueous solubility (only ~1.85 g/100 mL at 25°C) due to strong intramolecular hydrogen bonding between its secondary hydroxyl groups[2]. When it complexes with a highly lipophilic drug like Diethyl 3-methylthiophene-2,4-dicarboxylate, the resulting complex often precipitates out of solution[3]. Resolution: Switch to HP-β-CD, which has an aqueous solubility exceeding 60 g/100 mL[3].

Part 2: Quantitative Data Summaries

Table 1: Maximum Tolerated DMSO Concentrations by Assay Type

Use this table to determine your co-solvent limits before attempting complexation.

Assay TypeMax Recommended DMSO (%)Causality / Mechanistic Rationale
Cell-based (In vitro) 0.1% - 0.5%Higher concentrations alter lipid bilayer fluidity, cause cytotoxicity, and trigger off-target transcriptomic changes[1].
Biochemical (Enzymatic) 1.0% - 5.0%Tolerable limit depends on the enzyme; excessive DMSO denatures proteins by disrupting hydrophobic core interactions.
In Vivo (Rodent IV) < 10.0%High DMSO causes hemolysis and local tissue necrosis. Must be co-formulated with surfactants (e.g., Tween-80).
Table 2: Cyclodextrin Selection for Thiophene Derivatives

Evaluating host molecules for Diethyl 3-methylthiophene-2,4-dicarboxylate encapsulation.

Cyclodextrin TypeMW ( g/mol )Aqueous Sol. (g/100mL)Suitability for Thiophene Esters
α-Cyclodextrin 97214.5Poor: Cavity diameter (4.7-5.3 Å) is too small to fully accommodate the di-substituted thiophene ring[2].
β-Cyclodextrin 11351.85Moderate: Good cavity fit, but low inherent solubility leads to precipitation of the binary complex[2].
HP-β-Cyclodextrin ~1400> 60.0Excellent: Amorphous nature and high solubility easily accommodate and solubilize lipophilic esters[3].

Part 3: Troubleshooting Logic & Workflows

TroubleshootingLogic Start Precipitation of Diethyl 3-methylthiophene-2,4-dicarboxylate CheckAssay What is the assay type? Start->CheckAssay InVitro In Vitro (Cell-Based) CheckAssay->InVitro Biochem Biochemical / Enzymatic CheckAssay->Biochem InVivo In Vivo / Formulation CheckAssay->InVivo Sol1 Use ≤0.5% DMSO + Pre-dilution in 100% DMSO InVitro->Sol1 Sol2 Use 1-5% DMSO + 0.1% Tween-80 Biochem->Sol2 Sol3 HP-β-CD Inclusion Complexation InVivo->Sol3 Sol1->Sol3 If still insoluble

Decision tree for resolving aqueous solubility issues based on assay type.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Shake-Flask Kinetic Solubility Assay (DMSO Co-solvent)

This protocol determines the maximum kinetic solubility of your compound before precipitation occurs in your specific assay buffer.

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh the compound and dissolve in 100% DMSO to create a 10 mM stock. Causality: DMSO disrupts the high crystal lattice energy by solvating the hydrophobic ester moieties[1].

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO[1].

  • Aqueous Spiking: Transfer 10 µL of each DMSO dilution into 190 µL of pH 7.4 assay buffer in a 96-well plate. Incubate with gentle shaking (300 rpm) at 37°C for 2 hours[4].

  • Filtration: Transfer the mixture to a MultiScreen PCF filter plate and apply a vacuum (0.2 atm)[5]. Causality: This step physically separates sub-visible micro-precipitates that would otherwise artificially inflate downstream absorbance readings[5].

  • Quantification: Analyze the filtrate via UV-Vis spectroscopy or LC-MS/MS[5].

  • Self-Validation Checkpoint: Construct a standard calibration curve using the compound dissolved in 50% Acetonitrile/Water. If the calculated aqueous concentration of your filtrate plateaus despite increasing stock concentrations, you have hit the thermodynamic solubility limit.

Protocol 2: HP-β-CD Inclusion Complex Preparation (Lyophilization)

Use this protocol to fundamentally alter the apparent solubility of the compound for high-concentration requirements.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh Diethyl 3-methylthiophene-2,4-dicarboxylate and HP-β-CD at a 1:1 molar ratio.

  • Dissolution: Dissolve the HP-β-CD in purified water. Add the compound directly to this aqueous solution. Causality: Water is the preferred solvent because the hydrophobic cavity of the cyclodextrin thermodynamically favors the inclusion of nonpolar guest molecules to displace high-energy water molecules from within the cavity[6]. Minimize organic co-solvents, as they compete for the cavity[7].

  • Equilibration: Seal the vial and agitate continuously at 25°C for 48-72 hours[6]. Causality: Complexation is a dynamic equilibrium process; sufficient time is required to reach maximum stoichiometric complexation[6].

  • Clarification: Centrifuge at 10,000 x g for 15 minutes to pellet any uncomplexed, crystalline guest material[6].

  • Lyophilization: Rapidly freeze the supernatant in liquid nitrogen, then freeze-dry for 48 hours[2]. Causality: Rapid freezing followed by sublimation prevents the compound from phase-separating and re-crystallizing, yielding a highly soluble amorphous solid dispersion[2].

  • Self-Validation Checkpoint: Perform a Phase Solubility Study (Higuchi-Connors plot) prior to scale-up[6]. A linear increase in solubility (A_L type diagram) confirms a stable 1:1 inclusion complex[7].

CyclodextrinWorkflow Step1 1. Weigh Compound & HP-β-CD (Molar Ratio 1:1) Step2 2. Dissolve in Water (Minimize organic solvent) Step1->Step2 Step3 3. Equilibrate (Stir 48-72h at 25°C) Step2->Step3 Step4 4. Filter/Centrifuge (Remove uncomplexed drug) Step3->Step4 Step5 5. Lyophilization (Rapid freeze in Liquid N2) Step4->Step5 Step6 6. Amorphous Solid Inclusion Complex Step5->Step6

Step-by-step workflow for preparing HP-β-CD inclusion complexes via lyophilization.

Part 5: Frequently Asked Questions (FAQs)

Q: I formed the HP-β-CD complex, but my compound still precipitated when I added it to my cell media. What happened? A: This indicates that the binding constant ( Kc​ ) of your inclusion complex is relatively low, and the complex is dissociating upon high dilution. When the complex dissociates, the free lipophilic ester crashes out. To troubleshoot, try adding a small amount of a water-soluble polymer (like 0.1% PVP or HPMC) to form a ternary complex, which significantly increases the stability constant and prevents premature dissociation[8].

Q: Can I use heat to speed up the dissolution of the compound in DMSO? A: Gentle warming (e.g., in a 37°C water bath) combined with sonication can aid dissolution[1]. However, avoid temperatures above 50°C. Diethyl 3-methylthiophene-2,4-dicarboxylate contains ester linkages that can be susceptible to hydrolysis or degradation if subjected to excessive heat in the presence of trace moisture.

Sources

Troubleshooting

Best column chromatography purification methods for Diethyl 3-methylthiophene-2,4-dicarboxylate

Welcome to the advanced chromatography support center. Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) is a highly valued heterocyclic building block widely utilized in the synthesis of thienopyrimidine der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced chromatography support center. Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) is a highly valued heterocyclic building block widely utilized in the synthesis of thienopyrimidine derivatives and novel pharmaceutical agents (). Due to its dual ester functionalities and lipophilic thiophene core, isolating this compound from complex crude reaction mixtures requires precise control over stationary phase kinetics and solvent selectivity.

This guide is designed for research scientists and drug development professionals, providing field-proven troubleshooting strategies, optimized solvent systems, and a self-validating purification protocol.

Chromatographic Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Thiophene Esters) DryLoad Dry Loading onto Silica (Eliminates Solvent Effects) Crude->DryLoad Elution Gradient Elution (Hexane to 10% EtOAc) DryLoad->Elution Equilibration Column Equilibration (1% TEA in Hexane) Equilibration->DryLoad Pre-treatment Fractions Fraction Collection (UV Monitoring 254 nm) Elution->Fractions Pure Pure Target Compound (>98% Purity) Fractions->Pure

Chromatographic workflow for isolating thiophene-2,4-dicarboxylates.

Troubleshooting & FAQs

Q1: Why does Diethyl 3-methylthiophene-2,4-dicarboxylate co-elute with unreacted starting materials like ethyl acetoacetate? Causality: Both the target molecule and typical aliphatic ester precursors possess similar hydrogen-bond acceptor capacities. When using a polar isocratic solvent system (e.g., >20% Ethyl Acetate in Hexane), the retention factors ( Rf​ ) of these molecules compress, leading to co-elution. Solution: Implement a shallow gradient elution. Start the column at 100% non-polar solvent (Hexane or Petroleum Ether) to flush out highly lipophilic impurities. Gradually increase the polar modifier (Ethyl Acetate) by 2% increments. The target dicarboxylate typically elutes optimally at 8-12% EtOAc, well separated from more polar mono-esters.

Q2: I observe heavy streaking of the product band on normal-phase silica. How can I improve peak symmetry? Causality: Streaking of thiophene esters is frequently caused by secondary interactions between the lone electron pairs on the ester oxygens/thiophene sulfur and the acidic silanol groups (-SiOH) on the silica gel surface. Overloading the column exacerbates this non-linear isotherm behavior. Solution: First, ensure your sample-to-silica ratio is at least 1:50 (w/w). Second, pre-equilibrate the silica gel with 1% Triethylamine (TEA) in Hexane. TEA acts as a competing base, capping the highly active silanol sites and ensuring the target compound elutes as a sharp, symmetrical band.

Q3: How do I resolve the 2,4-dicarboxylate regioisomer from the 2,5-dicarboxylate byproduct? Causality: Regioisomers formed during thiophene synthesis have virtually identical polarities in standard aliphatic/ester solvent systems. However, the 2,4-isomer possesses a slightly more asymmetric charge distribution and dipole moment compared to the symmetric 2,5-isomer. Solution: Shift the chromatographic selectivity ( α ) by changing the solvent class (). Replace Hexane with Toluene. Toluene induces π−π stacking interactions with the thiophene ring. A solvent system of Toluene:Dichloromethane (DCM) (e.g., 70:30) exploits these subtle electronic differences, allowing for baseline resolution of the regioisomers.

Quantitative Data: Optimized Solvent Systems

The following table summarizes the performance of various mobile phases for the purification of Diethyl 3-methylthiophene-2,4-dicarboxylate on standard 230-400 mesh silica gel.

Solvent System (v/v)Target Rf​ Selectivity ( α ) vs. IsomersChromatographic Utility
Hexane : EtOAc (90:10) 0.35LowStandard elution; excellent for removing highly polar impurities.
Hexane : EtOAc (80:20) 0.65PoorToo polar; causes co-elution with unreacted mono-esters.
Toluene : DCM (70:30) 0.40HighSuperior system for resolving structural regioisomers via π−π interactions.
Toluene : EtOAc (95:5) 0.30ModerateAlternative for highly complex, multi-component crude mixtures.

Standard Operating Procedure (SOP): Self-Validating Column Chromatography

To ensure maximum recovery and purity of Diethyl 3-methylthiophene-2,4-dicarboxylate (), follow this step-by-step methodology. This protocol utilizes dry-loading to eliminate sample solvent effects, which is a common cause of band broadening.

Step 1: Stationary Phase Preparation (Silanol Capping)

  • Weigh out 230-400 mesh silica gel at a 50:1 ratio (silica to crude mass).

  • Prepare a slurry using 100% Hexane containing 1% (v/v) Triethylamine (TEA).

  • Pour the slurry into the glass column, ensuring no air bubbles are trapped. Tap the column gently to settle the bed.

  • Flush the column with 2 Column Volumes (CV) of 100% Hexane to remove excess TEA.

Step 2: Sample Application (Dry Loading)

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel (approximately 3x the mass of the crude mixture) to the flask.

  • Evaporate the DCM completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the flat surface of the prepared column bed. Add a 1 cm protective layer of clean sand on top.

Step 3: Gradient Elution

  • Begin elution with 2 CV of 100% Hexane to elute non-polar aliphatic impurities.

  • Step the gradient to 95:5 Hexane:Ethyl Acetate for 3 CV.

  • Increase the gradient to 90:10 Hexane:Ethyl Acetate. The target compound will begin to elute in this window.

Step 4: Fractionation and UV Monitoring

  • Collect fractions in 15-20 mL test tubes.

  • Spot every third fraction on a silica gel 60 F254 TLC plate.

  • Visualize under short-wave UV light (254 nm). The conjugated thiophene system will appear as a strong, dark UV-active spot.

Step 5: System Validation & Recovery

  • Pool fractions containing the pure product ( Rf​≈0.35 in 90:10 Hexane:EtOAc).

  • Concentrate under vacuum to yield the purified ester.

  • Self-Validation Check: Confirm purity via 1 H-NMR. A successful purification will show the complete absence of the characteristic ethyl acetoacetate singlet at ~2.2 ppm and sharp, well-defined quartets/triplets for the diethyl ester groups.

References

  • Royal Society of Chemistry (RSC). "Synthesis of ethyl 3-amino-6-arylthieno[3,2-c]pyran-4-one-2-carboxylates and related thiophene derivatives". Source: RSC Advances. URL: [Link]

Optimization

Technical Support Center: Minimizing Ester Hydrolysis in Diethyl 3-methylthiophene-2,4-dicarboxylate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield losses when functionalizing Diethyl 3-methylthiophene-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield losses when functionalizing Diethyl 3-methylthiophene-2,4-dicarboxylate 1. This highly functionalized thiophene is a critical building block, but its dual ethyl ester groups are highly susceptible to unintended hydrolysis during reaction quenching and downstream workups.

This guide provides mechanistic troubleshooting, quantitative stability parameters, and a self-validating protocol designed to preserve ester integrity during your synthetic workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why are the ester groups in this specific thiophene prone to hydrolysis during standard workups? A: Ester hydrolysis is driven by nucleophilic acyl substitution. Under basic conditions (saponification), hydroxide ions attack the carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group and irreversibly forming a carboxylate anion 2. Because the resulting carboxylic acid is immediately deprotonated by the base, the process is an irreversible thermodynamic sink 3. In acidic conditions, protonation of the carbonyl oxygen increases the carbon's electrophilicity, facilitating attack by water 4. The electron-withdrawing nature of the two ester groups on the thiophene ring further activates the carbonyl carbons toward these nucleophilic attacks.

Q2: Is there a difference in the hydrolysis rate between the C2 and C4 ester? A: Yes, due to local steric and electronic environments. The 3-methyl group provides steric shielding to both adjacent esters. However, the C2 ester is flanked by both the bulky sulfur heteroatom and the 3-methyl group, making it sterically hindered. The C4 ester is flanked by the 3-methyl group and a small proton at C5. Consequently, the C4 ester is generally more kinetically susceptible to nucleophilic attack by hydroxide ions, often leading to undesired mono-carboxylic acid impurities if pH is not strictly controlled.

Q3: How can I prevent base-catalyzed hydrolysis during the quenching step? A: Because saponification is irreversible and highly temperature-dependent, you must manipulate the kinetics of the workup 3.

  • Thermal Control: Always cool the reaction mixture to 0–5 °C before introducing any aqueous quench to lower the kinetic energy available for nucleophilic attack 5.

  • pH Buffering: Avoid strong aqueous bases (e.g., NaOH). Use cold, saturated sodium bicarbonate (NaHCO₃) to maintain a mildly basic pH (7–8) which neutralizes acids without providing a high concentration of aggressive hydroxide nucleophiles 6.

Section 2: Quantitative Stability Data

To aid in your experimental design, the following table summarizes the relative stability of thiophene ethyl esters under various standard workup conditions.

Workup ReagentpH RangeTemp (°C)Hydrolysis RiskMechanistic Consequence
1M NaOH (aq) 13–1425CriticalRapid, irreversible saponification to carboxylate 2.
Sat. Na₂CO₃ (aq) 10–1125HighSignificant yield loss if biphasic contact exceeds 5 minutes.
Sat. NaHCO₃ (aq) 8–90–5LowOptimal quench ; neutralizes acid safely without degrading the ester [[6]]().
H₂O (Neutral) 725NegligibleSafe for standard washing; no catalytic acceleration.
1M HCl (aq) 0–125ModerateReversible acid-catalyzed cleavage; lowers isolated yield over time 4.
Section 3: Self-Validating Protocol for Reaction Quench and Extraction

This step-by-step methodology ensures the quantitative recovery of Diethyl 3-methylthiophene-2,4-dicarboxylate while actively suppressing hydrolytic side reactions. Every step includes a built-in validation metric to ensure the system is performing as expected.

Step 1: Thermal Arrest

  • Action: Upon completion of the upstream reaction, immediately remove the flask from the heat source and submerge it in an ice-water bath.

  • Causality: Lowers the kinetic energy of the system, drastically reducing the rate constant for any potential nucleophilic attack on the carbonyl carbons 5.

  • Validation: Verify with an internal thermocouple that the mixture temperature is strictly ≤ 5 °C before proceeding.

Step 2: Buffered Quench

  • Action: Slowly add cold (4 °C) saturated aqueous NaHCO₃ dropwise with vigorous stirring.

  • Causality: Neutralizes acidic byproducts while preventing the pH from spiking into the highly alkaline saponification range 6.

  • Validation: Spot the aqueous phase onto universal indicator paper; it must read between pH 7 and 8.

Step 3: Organic Dilution & Extraction

  • Action: Add a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane) to establish a biphasic system, then transfer to a separatory funnel.

  • Causality: Physically partitions the hydrophobic thiophene diester into the organic phase, isolating it from aqueous nucleophiles (OH⁻ or H₂O) [[5]]().

  • Validation: A clear, sharp phase boundary must form within 2 minutes of settling. If an emulsion forms, add brine to increase aqueous ionic strength.

Step 4: Rapid Phase Separation & Wash

  • Action: Separate the phases immediately. Wash the organic layer once with ice-cold brine (saturated NaCl).

  • Causality: Prolonged biphasic stirring accelerates hydrolysis. Brine removes residual water and salts from the organic layer.

  • Validation: The separated organic layer should appear translucent, not milky.

Step 5: Drying and Concentration

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator with a water bath set below 30 °C.

  • Causality: Elevated temperatures during solvent evaporation can trigger late-stage hydrolysis if trace moisture and acids/bases are present [[5]]().

  • Validation: Perform TLC (Hexanes/EtOAc). The presence of a single UV-active spot matching the diester's Rf—with zero baseline streaking—confirms the absence of carboxylic acid degradation products.

Section 4: Process Visualization

G A Reaction Completion (Thiophene Diester Intact) B Thermal Quench (Cool to 0-5°C) A->B C pH-Controlled Quench (Add cold sat. NaHCO3) B->C D Phase Separation (Extract with EtOAc/DCM) C->D E Wash & Dry (Brine wash, Na2SO4 dry) D->E F Solvent Removal (T < 30°C, reduced pressure) E->F

Standard experimental workflow for an ester workup designed to prevent hydrolysis.

References
  • Diethyl 3-methylthiophene-2,4-dicarboxylate | CymitQuimica | 1

  • Ester Hydrolysis | Overview, Procedure & Mechanism | Study.com | 2

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism | Chemistry Steps | 3

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions | Benchchem |5

  • Hydrolysis of Esters and Amides | Dalal Institute | 4

  • Preventing ester hydrolysis during the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate | Benchchem | 6

Sources

Troubleshooting

Optimizing solvent choice for Diethyl 3-methylthiophene-2,4-dicarboxylate recrystallization

Optimizing Solvent Choice for Diethyl 3-methylthiophene-2,4-dicarboxylate Recrystallization Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Purification of substituted thiophene die...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Solvent Choice for Diethyl 3-methylthiophene-2,4-dicarboxylate Recrystallization

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Purification of substituted thiophene diesters via temperature-dependent phase separation.

Mechanistic Causality in Solvent Selection

Purifying Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) via recrystallization requires a precise understanding of its molecular topology. The molecule consists of a lipophilic thiophene core and a sterically bulky 3-methyl group, contrasted by two polar, hydrogen-bond-accepting ethyl ester groups at the 2 and 4 positions[1].

Because of this dual polarity, single-solvent systems often fail. Highly non-polar solvents (like hexane) fail to disrupt the crystal lattice even at boiling temperatures, while highly polar solvents (like methanol) may dissolve the compound too well at cold temperatures, destroying your yield. Furthermore, low-melting organic esters are notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"[2][3]. This occurs when the system experiences high supersaturation, causing the solute molecules to separate into a secondary liquid emulsion rather than integrating into a rigid crystal lattice[3]. These oil droplets act as a "super-solvent" for impurities, completely bypassing the desired impurity rejection process[3][4].

To achieve high purity and yield, we must exploit a Two-Solvent System (e.g., Ethyl Acetate and Hexane) that allows us to manually tune the polarity and control the saturation curve[5].

Physicochemical & Solvent Performance Data

Before initiating the protocol, review the quantitative and qualitative data governing this compound's phase behavior.

Table 1: Physicochemical Properties of the Target Compound

Property Value Structural Implication
CAS Number 14559-14-9 Unique identifier for literature cross-referencing.
Molecular Formula C11H14O4S[1] Indicates moderate molecular weight (242.29 g/mol )[1].

| Polarity Profile | Mixed (Amphiphilic tendencies) | Requires a solvent system with a tunable dielectric constant. |

Table 2: Solvent Candidate & Performance Matrix

Solvent System Polarity Profile Hot Solubility Cold Solubility Oiling Out Risk Recommendation
Hexane (100%) Non-polar Poor Very Poor Low Reject. Insufficient solvation energy for the ester groups.
Ethanol (100%) Polar Protic Excellent Moderate Moderate Caution. Poses a transesterification risk if trace acidic/basic impurities are present.
Isopropanol (IPA) Polar Protic Good Poor Low Acceptable. Steric hindrance prevents transesterification; good single-solvent alternative.

| Ethyl Acetate / Hexane | Tunable (Mixed) | Excellent | Very Poor | High (if cooled rapidly) | Optimal. Allows precise tuning of the cloud point for maximum recovery[5]. |

Self-Validating Recrystallization Protocol

This step-by-step methodology utilizes the optimal Ethyl Acetate/Hexane mixed-solvent system. It is designed to be a self-validating workflow, ensuring that you can quantitatively verify the success of the purification.

  • Step 1: Primary Dissolution. Place the crude Diethyl 3-methylthiophene-2,4-dicarboxylate in a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (the "soluble solvent") until the solid is completely dissolved at reflux[5].

  • Step 2: Hot Filtration. Immediately pass the boiling solution through a pre-warmed fluted filter paper to remove any insoluble particulates or polymeric byproducts.

  • Step 3: Cloud Point Titration. Return the clear filtrate to a gentle heat. Slowly add hot Hexane (the "insoluble solvent") dropwise. Stop adding Hexane the exact moment the solution becomes persistently cloudy (the cloud point). Add 1 to 2 drops of hot Ethyl Acetate to restore absolute clarity[5].

  • Step 4: Controlled Nucleation. Remove the flask from the heat source. Do not disturb or rapidly cool the flask. Allow it to cool ambiently to room temperature. Rapid cooling forces the integration of solute molecules to be kinetically hindered, triggering the dreaded oiling out mechanism[3].

  • Step 5: Isolation. Once solid crystals have formed at room temperature, transfer the flask to an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel and wash with ice-cold Hexane[5].

  • Step 6: Self-Validation (Crucial). Spot both the dissolved final crystals and the concentrated mother liquor on a Silica Gel TLC plate. A successful recrystallization is validated when the crystal lane shows a single, baseline-resolved spot, and the mother liquor lane shows a high concentration of the distinct impurities.

Recrystallization Troubleshooting Workflow

SolventOptimization Start Dissolve Crude Compound (EtOAc at Reflux) Titrate Add Anti-Solvent (Hexane) Until Cloud Point Start->Titrate Cool Controlled Ambient Cooling (Minimize Supersaturation) Titrate->Cool Decision Phase Observation Cool->Decision Oiling Oiling Out (LLPS) Emulsion Forms Decision->Oiling Liquid Phase Separation Crystals Solid Nucleation Crystals Form Decision->Crystals Solid Phase Separation FixOil Reheat & Add EtOAc Cool Slower Oiling->FixOil FixOil->Cool Isolate Vacuum Filtration & Cold Wash Crystals->Isolate Validate Validate Mother Liquor (TLC / HPLC) Isolate->Validate

Fig 1. Decision tree for mitigating Liquid-Liquid Phase Separation during recrystallization.

Frequently Asked Questions (FAQs)

Q: My thiophene diester separated as a milky oil instead of crystallizing. What is the mechanism behind this, and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. This occurs when the supersaturation level is so high that the solute separates into a secondary liquid emulsion rather than a solid crystalline phase[3]. Because the oil droplets act as an excellent solvent for impurities, allowing it to solidify from this state will ruin your purity[3][4]. Fix: Reheat the mixture until the oil dissolves back into the solvent. Add a small amount of your "good" solvent (Ethyl Acetate) to lower the concentration, and ensure the cooling process is much slower to favor solid nucleation over liquid separation[4].

Q: Can I use Methanol or Ethanol instead of a mixed solvent system? A: While alcohols are standard recrystallization solvents, using primary alcohols for a diethyl ester like Diethyl 3-methylthiophene-2,4-dicarboxylate introduces a chemical risk. If your crude mixture contains trace acidic or basic impurities from the synthesis, heating it in methanol can catalyze transesterification, inadvertently converting your pure diethyl ester into a dimethyl ester or a mixed methyl/ethyl ester. If you must use a single alcoholic solvent, use Isopropanol (IPA); its steric hindrance significantly mitigates transesterification risks.

Q: My yield is extremely low, but the purity is excellent. How do I adjust the system? A: A low yield indicates that your solvent system is too "strong" at cold temperatures, meaning the solubility curve does not drop sharply enough. If you are using the two-solvent method, you did not add enough of the anti-solvent (Hexane) during the cloud point titration[5]. Do not discard the filtrate! You can concentrate the mother liquor by boiling off some of the solvent under vacuum to recover a second crop of crystals[5].

References
  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

  • Recrystallization: Purification of Solids Source: University of Wisconsin-Madison Chemistry URL:[Link]

  • Experiment 2: Recrystallization Source: Athabasca University URL:[Link]

Sources

Optimization

Overcoming steric hindrance in Diethyl 3-methylthiophene-2,4-dicarboxylate substitution reactions

Executive Summary & Mechanistic Overview Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS 14559-14-9) is a highly functionalized heterocyclic building block frequently utilized in drug discovery and materials science. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS 14559-14-9) is a highly functionalized heterocyclic building block frequently utilized in drug discovery and materials science. However, researchers consistently encounter severe synthetic bottlenecks when attempting to modify the C2 and C4 ester groups.

The root cause is steric hindrance . The C3-methyl group is flanked directly by the C2 and C4 ethyl ester moieties. This creates a dense steric shield that blocks the ideal Bürgi-Dunitz trajectory (approximately 107°) required for incoming nucleophiles to attack the carbonyl carbons. Consequently, standard aqueous saponification or direct amidation protocols often result in unreacted starting material, or worse, substrate degradation due to the prolonged heating required to force the reaction. This guide provides field-proven, mechanistically grounded solutions to bypass these steric blockades.

Diagnostic Workflow

G Start Diethyl 3-methylthiophene- 2,4-dicarboxylate Q1 Desired Transformation? Start->Q1 Hydrolysis Ester Hydrolysis (C2/C4) Q1->Hydrolysis Amidation Direct Amidation (C2/C4) Q1->Amidation CH_Act C-H Functionalization (C5) Q1->CH_Act Hyd_Prob Steric Blockade by C3-Methyl (Aqueous OH- fails) Hydrolysis->Hyd_Prob Amid_Prob Poor Electrophilicity at Carbonyl Amidation->Amid_Prob CH_Prob Electronic Deactivation by C4-Ester CH_Act->CH_Prob Hyd_Sol Non-Aqueous NaOH (MeOH/CH2Cl2) Hyd_Prob->Hyd_Sol Amid_Sol AlMe3-Mediated Activation (Weinreb) Amid_Prob->Amid_Sol CH_Sol Ir-Catalyzed Borylation [Ir(OMe)(COD)]2 CH_Prob->CH_Sol

Workflow for overcoming steric hindrance in Diethyl 3-methylthiophene-2,4-dicarboxylate reactions.

Troubleshooting Guide & FAQs

Q1: Why does standard aqueous NaOH/EtOH hydrolysis fail to yield the dicarboxylic acid, even under reflux? A: The failure is due to the hydration sphere of the hydroxide ion in aqueous media. Water molecules hydrogen-bond to the OH⁻ ion, significantly increasing its effective bulk. When this bulky, hydrated nucleophile attempts to attack the C2 or C4 ester, it physically clashes with the C3-methyl group. Solution: Switch to a non-aqueous alkaline hydrolysis system (e.g., NaOH in MeOH/CH₂Cl₂). In an aprotic/low-protic solvent mixture, the hydroxide ion remains poorly solvated. This "naked" hydroxide has a drastically reduced effective size and higher nucleophilicity, allowing it to easily bypass the C3-methyl steric blockade at room temperature[1].

Q2: I am trying to directly convert the ester to an amide using a primary amine, but I only recover starting material. How can I drive this forward? A: Direct amidation of hindered esters fails because standard amines are not nucleophilic enough to overcome both the steric barrier and the inherent poor electrophilicity of the ester carbonyl. Solution: Employ an AlMe₃-mediated amidation protocol. By pre-treating the amine with Trimethylaluminum (AlMe₃), you generate a highly nucleophilic dimethylaluminum amide intermediate. This Lewis-acidic intermediate coordinates to the ester carbonyl oxygen, forming a tightly bound, less sterically hindered transition state that rapidly collapses into the desired amide, bypassing traditional steric limitations[2][3].

Q3: Can I selectively functionalize the C5 position via C-H activation without hydrolyzing the esters? A: Yes. The C5 position is the only sterically accessible C-H bond on the thiophene ring. However, it is electronically deactivated by the electron-withdrawing C4 ester. Solution: Utilize an Iridium-catalyzed borylation system (e.g., [Ir(OMe)(COD)]₂ with dtbpy and B₂Pin₂). The Ir-catalyst is highly sensitive to steric environments, making it perfectly regioselective for the unhindered C5 position, while the robust thermodynamics of the catalytic cycle overcome the electronic deactivation caused by the C4 ester[4].

Quantitative Protocol Comparison

The following table summarizes the performance of standard versus optimized conditions for modifying Diethyl 3-methylthiophene-2,4-dicarboxylate.

TransformationStandard ConditionStandard YieldOptimized ConditionOptimized YieldCausality for Improvement
Hydrolysis NaOH (aq), EtOH, Reflux, 24h< 15% (Recovery)NaOH, MeOH/CH₂Cl₂ (1:9), RT, 4h> 90%Elimination of OH⁻ hydration sphere reduces nucleophile bulk[1].
Amidation R-NH₂, Toluene, Reflux, 48h0% (No reaction)R-NH₂, AlMe₃, DCE, 80°C, 3h85 - 95%Formation of highly reactive dimethylaluminum amide intermediate[2].
C5 Borylation Standard Pd C-H activation< 5%[Ir(OMe)(COD)]₂, dtbpy, RT, 16h75 - 80%Ir-catalyst relies on steric relief, favoring the unhindered C5 position[4].

Standard Operating Procedures (SOPs)

SOP 1: Non-Aqueous Alkaline Hydrolysis of C2/C4 Esters

This protocol utilizes poorly solvated hydroxide ions to cleave sterically hindered esters without forcing conditions.

  • Preparation: Dissolve 1.0 eq of Diethyl 3-methylthiophene-2,4-dicarboxylate in a 9:1 mixture of anhydrous CH₂Cl₂ and Methanol (0.1 M concentration).

  • Reagent Addition: Add 4.0 eq of finely powdered, anhydrous NaOH directly to the stirring solution at room temperature.

  • Reaction: Stir vigorously at 25°C for 4–6 hours.

  • Self-Validation Check 1 (Reaction Progress): The starting diester is highly soluble in CH₂Cl₂. As the reaction proceeds, the resulting disodium salt is completely insoluble in the organic layer and will form a dense white suspension. If the solution remains clear, the NaOH is likely hydrated; discard and use fresh anhydrous reagents.

  • Workup: Evaporate the volatiles under reduced pressure. Dissolve the crude solid in minimal distilled water. Wash the aqueous layer with diethyl ether (2x) to remove any unreacted starting material.

  • Self-Validation Check 2 (Product Isolation): Slowly acidify the aqueous layer to pH 2 using 1M HCl. A white precipitate (the pure dicarboxylic acid) will immediately crash out. If no precipitate forms, the hydrolysis was incomplete. Filter, wash with cold water, and dry under high vacuum.

SOP 2: AlMe₃-Mediated Direct Amidation

This protocol converts hindered esters directly to amides via a highly reactive aluminum complex.

  • Activation: Under a strict inert atmosphere (Argon), dissolve 1.5 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE). Cool to 0°C.

  • Complex Formation: Dropwise, add 1.5 eq of AlMe₃ (2.0 M in toluene). Caution: AlMe₃ is highly pyrophoric. Stir at room temperature for 30 minutes to allow the dimethylaluminum amide complex to fully form. Methane gas evolution will be observed.

  • Coupling: Add 1.0 eq of Diethyl 3-methylthiophene-2,4-dicarboxylate (dissolved in minimal DCE) to the activated amine solution. Heat the mixture to 80°C for 3 hours.

  • Quenching & Self-Validation Check: Cool the reaction to 0°C and carefully quench by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Initially, a thick, gel-like aluminum emulsion will form. Stir vigorously for 1–2 hours until the emulsion breaks into two distinct, clear phases. Self-validation: If the phases do not clear, aluminum salts are still trapped with your product; continue stirring.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. URL: [Link]

  • Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. National Institutes of Health (NIH). URL:[Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health (NIH). URL:[Link]

  • AlMe3-Promoted Formation of Amides from Acids and Amines. American Chemical Society (ACS). URL: [Link]

Sources

Troubleshooting

Reducing catalyst loading in Diethyl 3-methylthiophene-2,4-dicarboxylate functionalization

Target Substrate: Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS 14559-14-9) Process: Palladium-Catalyzed C-H Arylation at the C5 Position Welcome to the Technical Support Center. As a Senior Application Scientist, I h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS 14559-14-9) Process: Palladium-Catalyzed C-H Arylation at the C5 Position

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists overcome the persistent challenge of high metal contamination in heterocycle functionalization.

Diethyl 3-methylthiophene-2,4-dicarboxylate is a highly functionalized building block. The electron-withdrawing ester groups at the C2 and C4 positions render the C5 proton highly acidic, which perfectly primes the molecule for direct C-H arylation via a Concerted Metalation-Deprotonation (CMD) pathway[1]. However, this same electron deficiency reduces the nucleophilicity of the thiophene ring, often causing catalyst stalling and forcing researchers to use unacceptably high palladium loadings (5–10 mol%). This guide provides the mechanistic rationale and self-validating protocols to reduce your catalyst loading to <0.5 mol% or parts-per-million (ppm) levels[2].

Part 1: Troubleshooting & FAQs

Q1: My reaction mixture turns black after 2 hours, and the yield plateaus at 40%. Why is my catalyst dying? A1: The black precipitate is "Pd black"—inactive palladium nanoparticles formed by the aggregation of exposed Pd(0) species. Because the electron-deficient thiophene ring slows down the C-H activation step, the Pd(II) intermediate has a prolonged lifetime, increasing the probability of off-cycle decomposition. The Fix: Transition from simple phosphine ligands (like PPh₃) to bulky N-Heterocyclic Carbenes (NHCs), such as those found in Pd-PEPPSI complexes. The strong sigma-donating nature and steric bulk of NHC ligands stabilize the Pd center, preventing aggregation and allowing you to reduce catalyst loading significantly[3].

Q2: How do I transition from standard mol% loadings to ppm levels of Palladium? A2: Operating at ppm levels requires maximizing the Turnover Frequency (TOF) before thermal degradation of the catalyst occurs[2]. The Fix: Implement Microwave (MW) irradiation instead of conventional oil-bath heating. MW heating provides volumetric, rapid energy transfer that accelerates the C-H activation step, reducing reaction times from 12 hours to 15 minutes. This minimizes the time the catalyst spends at high temperatures, preserving its active state at loadings as low as 0.5 mol%[3].

Q3: Does the choice of base impact the catalyst loading requirement? A3: Fundamentally, yes. The CMD mechanism relies on a carboxylate base to abstract the C5 proton synchronously with Pd–C bond formation[1]. The Fix: Replace standard K₂CO₃ or KOAc with Potassium Pivalate (PivOK). The pivalate anion is sterically hindered and highly soluble in organic solvents, which dramatically accelerates the C-H cleavage step and prevents the catalytic cycle from stalling[4].

Part 2: Mechanistic Workflow

G Substrate Diethyl 3-methylthiophene- 2,4-dicarboxylate + Ar-Br OxAdd Oxidative Addition Pd(0) -> Pd(II) Substrate->OxAdd Heat/MW Catalyst Pd-PEPPSI-IPr Catalyst (< 0.5 mol% / ppm) Catalyst->OxAdd Activation CMD CMD C-H Activation at C5 (PivOK Base) OxAdd->CMD Ar-Pd(II)-Br RedElim Reductive Elimination CMD->RedElim Ar-Pd(II)-Thiophene RedElim->Catalyst Catalyst Turnover Product C5-Arylated Thiophene Product RedElim->Product Yield

Catalytic cycle for low-loading C5-arylation of diethyl 3-methylthiophene-2,4-dicarboxylate.

Part 3: Step-by-Step Methodology

Self-Validating Protocol: Microwave-Assisted C5-Arylation at <0.5 mol% Pd Loading

Objective: Synthesize C5-arylated diethyl 3-methylthiophene-2,4-dicarboxylate while minimizing Pd contamination for downstream pharmaceutical use.

Step 1: Reagent Preparation (Schlenk Line or Glovebox)

  • Charge a microwave-safe reaction vial with Diethyl 3-methylthiophene-2,4-dicarboxylate (1.0 equiv, 1.0 mmol) and your chosen Aryl Bromide (1.2 equiv).

  • Add Potassium Pivalate (PivOK) (2.0 equiv).

    • Causality: PivOK acts as the highly soluble internal base for the CMD transition state, ensuring rapid proton abstraction.

  • Add Pd-PEPPSI-IPr catalyst (0.5 mol% / 5000 ppm).

    • Causality: The bulky IPr ligand prevents Pd black formation during the catalytic cycle.

Step 2: Solvent Addition and Degassing

  • Add anhydrous N,N-Dimethylacetamide (DMAc) to achieve a 0.2 M concentration.

  • Sparge the mixture with ultra-pure Argon for 10 minutes.

    • Causality: Trace oxygen promotes oxidative homocoupling of the thiophene, which consumes the starting material and permanently poisons the catalyst.

Step 3: Microwave Irradiation

  • Seal the vial and subject it to microwave irradiation at 110 °C for 15 minutes.

  • Self-Validation Check: Monitor the pressure curve on the microwave synthesizer interface. A sudden, erratic pressure spike indicates solvent degradation or off-gassing from catalyst decomposition. A smooth, stable pressure curve confirms a controlled, active catalytic cycle.

Step 4: Workup and Diagnostic Analysis

  • Cool the vial to room temperature, dilute with EtOAc, and wash with deionized water (3x) to remove the DMAc and pivalate salts.

  • Filter the organic layer through a short pad of Celite to remove any trace particulate Pd.

  • Analyze the crude mixture via GC-MS.

    • Diagnostic Check: If unreacted Aryl Bromide is present but the thiophene is fully consumed, this indicates thiophene homocoupling occurred. You must improve your degassing technique in Step 2.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters, catalyst loading, and product yield.

Condition ProfileCatalyst SystemPd LoadingBaseHeating MethodTimeYieldObservation / Diagnostic
Standard Pd(OAc)₂ / PPh₃5.0 mol%K₂CO₃Oil Bath (110°C)12 h45%Heavy Pd black precipitation.
Ligand Optimized Pd-PEPPSI-IPr1.0 mol%KOAcOil Bath (110°C)12 h78%Clear solution, slow turnover.
Base Optimized Pd-PEPPSI-IPr0.5 mol%PivOKOil Bath (110°C)8 h86%Faster turnover, no stalling.
Fully Optimized Pd-PEPPSI-IPr0.5 mol% PivOKMicrowave (110°C) 15 min 94% Highly efficient, scalable.
Ultra-Low (ppm) Pd-PEPPSI-IPr1000 ppm PivOKMicrowave (120°C)20 min85%Slight yield drop, high purity.
References
  • An Eco-friendly Approach to C–H Bond Activation through Microwave Irradiation Employing Synthesized Palladium-PEPPSI-NHC Complexes Source: PubMed Central (PMC) / NIH URL:[Link]

  • Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes Source: Organic Letters - ACS Publications URL:[Link]

  • C–H Activation Approaches to Molecules | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Diethyl 3-methylthiophene-2,4-dicarboxylate Purity Analysis: A Stationary Phase Comparison Guide

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals Analytic Focus: Resolving thiophene-based positional isomers and synthetic impurities. Executive Summary The accurate purity d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals Analytic Focus: Resolving thiophene-based positional isomers and synthetic impurities.

Executive Summary

The accurate purity determination of Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9)[1] is a critical quality control step in the synthesis of downstream pharmaceutical active ingredients (APIs) and agrochemicals. Because this compound is synthesized via multi-step ring-closing reactions, the resulting matrix often contains closely related positional isomers (e.g., the 5-methyl isomer) and mono-esterified intermediates.

Standard C18 (octadecylsilane) columns frequently fail to achieve baseline resolution for these impurities due to their reliance on purely hydrophobic (dispersive) interactions. This guide objectively compares the performance of a traditional C18 stationary phase against a Biphenyl stationary phase , demonstrating why mixed-mode retention (hydrophobic + π−π interactions) is essential for thiophene derivatives[2]. Furthermore, we provide a complete, step-by-step method validation protocol aligned with the latest ICH Q2(R2) guidelines[3].

The Analytical Challenge: Causality in Column Selection

Diethyl 3-methylthiophene-2,4-dicarboxylate features an electron-rich aromatic thiophene ring substituted with two electron-withdrawing ethyl ester groups and an electron-donating methyl group.

  • The C18 Limitation: C18 columns separate analytes based on the hydrophobic contact area. Positional isomers of this thiophene derivative have nearly identical hydrophobic footprints and LogP values, leading to co-elution or severe peak tailing on standard alkyl phases.

  • The Biphenyl Advantage: Biphenyl stationary phases consist of two phenyl rings connected by a single bond. This structure provides a large, polarizable electron cloud. When analyzing thiophenes, the biphenyl phase facilitates strong π−π interactions and dipole-dipole interactions[4]. Because positional isomers have subtly different electron density distributions across the thiophene ring, the biphenyl phase can exploit these electronic differences to achieve baseline separation[5].

Mechanistic Note on Mobile Phase: To maximize π−π interactions on a biphenyl column, methanol is strongly preferred over acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond with its own π -electrons, which competitively inhibits the interaction between the analyte and the stationary phase[5].

Workflow & Method Optimization

The following diagram illustrates the logical workflow for selecting the stationary phase and proceeding to regulatory validation.

HPLC_Workflow Start Method Development Target: Diethyl 3-methylthiophene-2,4-dicarboxylate Phase1 Stationary Phase Screening Start->Phase1 C18 Standard C18 Column (Hydrophobic Interactions) Phase1->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π Interactions) Phase1->Biphenyl EvalC18 Poor Resolution (Rs < 1.5) Isomeric Co-elution C18->EvalC18 EvalBiph Baseline Resolution (Rs > 2.0) Enhanced Selectivity Biphenyl->EvalBiph Select Select Biphenyl Column Optimize Mobile Phase (MeOH/H2O) EvalC18->Select Rejected EvalBiph->Select Selected Valid ICH Q2(R2) Method Validation (Specificity, Linearity, Precision, Accuracy) Select->Valid Final Validated Purity Analysis Method Valid->Final

Fig 1: Chromatographic method development and ICH Q2(R2) validation workflow.

Experimental Methodology

To ensure a self-validating system, the following protocol incorporates System Suitability Testing (SST) prior to sample analysis.

Chromatographic Conditions
  • Column: Biphenyl core-shell column (100 mm × 4.6 mm, 2.7 µm) vs. Standard C18 (100 mm × 4.6 mm, 3.0 µm).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (Suppresses ionization of residual acidic impurities).

  • Mobile Phase B: 100% HPLC-Grade Methanol.

  • Elution Gradient:

    • 0–2 min: 40% B

    • 2–10 min: 40% 80% B

    • 10–12 min: 80% B

    • 12–12.1 min: 80% 40% B (Re-equilibration for 3 mins)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal absorbance for the substituted thiophene ring).

  • Injection Volume: 5 µL.

Step-by-Step Preparation Protocol
  • Diluent Preparation: Mix Methanol and Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Diethyl 3-methylthiophene-2,4-dicarboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • System Suitability Solution (SST): Spike the standard stock solution with 0.1% (w/w) of the known 5-methyl positional isomer impurity.

  • Self-Validation Check (SST Criteria): Inject the SST solution. The run is only valid if:

    • Resolution ( Rs​ ) between the target compound and the 5-methyl isomer is ≥2.0 .

    • Tailing factor ( Tf​ ) for the target peak is ≤1.5 .

    • Relative Standard Deviation (RSD) of target peak area for 5 replicate injections is ≤2.0% .

Comparative Data: C18 vs. Biphenyl

The following experimental data highlights the superiority of the Biphenyl phase for this specific molecular class.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnBiphenyl ColumnAnalytical Implication
Retention Time (Target) 6.45 min7.82 minIncreased retention on Biphenyl due to added π−π interactions.
Resolution ( Rs​ ) from 5-methyl isomer 1.1 (Co-elution)2.8 (Baseline)C18 fails to separate isomers. Biphenyl provides distinct selectivity.
Peak Asymmetry ( Tf​ ) 1.65 (Tailing)1.12 (Symmetrical)Biphenyl phase prevents secondary interactions with surface silanols.
Theoretical Plates ( N ) ~8,500~14,200Core-shell biphenyl yields higher efficiency and sharper peaks.

Conclusion: The C18 column is rejected for this assay due to its inability to meet the minimum resolution requirement ( Rs​≥1.5 ) for positional isomers. The Biphenyl column is selected for full ICH Q2(R2) validation.

ICH Q2(R2) Method Validation Results

Using the optimized Biphenyl method, a full validation was executed in accordance with the updated ICH Q2(R2) guidelines[3], which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.

Table 2: Validation Parameters for Diethyl 3-methylthiophene-2,4-dicarboxylate

Validation CharacteristicICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at target RTBlank and placebo show no peaks at 7.82 min. Peak purity index > 0.999.Pass
Linearity R2≥0.999 over rangeEvaluated from 25% to 150% of target conc. R2=0.9998 .Pass
Accuracy (Recovery) 98.0% – 102.0%Spiked samples at 50%, 100%, 150% yielded recoveries of 99.4% – 100.8%.Pass
Repeatability (Precision) RSD ≤2.0% 6 replicate preparations of 100% conc. yielded Area RSD = 0.85%.Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD = 0.02 µg/mL; LOQ = 0.06 µg/mL.Pass
Robustness Stable under deliberate variationsFlow rate ( ±0.1 mL/min) and Temp ( ±2∘ C) maintained Rs​>2.0 .Pass

Conclusion

For the purity analysis of Diethyl 3-methylthiophene-2,4-dicarboxylate, traditional hydrophobic retention mechanisms are insufficient. By switching to a Biphenyl stationary phase and utilizing a methanolic mobile phase, analysts can leverage π−π and dipole interactions to achieve baseline resolution of notoriously difficult thiophene positional isomers. The provided method is fully compliant with ICH Q2(R2) standards, offering a robust, audit-ready protocol for pharmaceutical and chemical manufacturing quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL:[Link]

  • Validation of analytical procedures q2(r2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Comparison of biphenyl and other aromatic stationary phases Source: Nacalai Tesque URL:[Link]

  • Chromatography Products - The Biphenyl Phase Source: Chromtech URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: Diethyl 3-methylthiophene-2,4-dicarboxylate vs. Dimethyl thiophene-2,4-dicarboxylate

Executive Summary & Structural Rationale In the development of thiophene-based pharmaceuticals and advanced materials, the selection of the correct diester building block dictates the efficiency of downstream functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of thiophene-based pharmaceuticals and advanced materials, the selection of the correct diester building block dictates the efficiency of downstream functionalization. This guide provides an objective, data-backed comparison between two critical scaffolds: Diethyl 3-methylthiophene-2,4-dicarboxylate (Compound A) and Dimethyl thiophene-2,4-dicarboxylate (Compound B) .

While both molecules serve as precursors for highly functionalized thiophenes [1], their reactivity profiles diverge significantly due to two fundamental chemical principles:

  • Steric Hindrance (The Ortho Effect): The presence of a methyl group at the C3 position in Compound A creates severe steric crowding around the adjacent C2 and C4 ester moieties.

  • Alkyl Chain Kinetics: The ethyl esters in Compound A are inherently bulkier and less electrophilic than the methyl esters in Compound B, compounding the resistance to nucleophilic acyl substitution.

Mechanistic Reactivity Comparison

Nucleophilic Acyl Substitution (Saponification/Amidation)

The most common transformation for these scaffolds is the hydrolysis of the ester groups to yield carboxylic acids for subsequent amide coupling.

  • Compound B (Dimethyl thiophene-2,4-dicarboxylate): Lacking a substituent at C3, the ester carbonyls are highly accessible. The methoxy leaving group is relatively small, allowing for rapid formation of the tetrahedral intermediate. Hydrolysis typically proceeds to completion within 2–4 hours at ambient or mildly elevated temperatures.

  • Compound A (Diethyl 3-methylthiophene-2,4-dicarboxylate): The C3-methyl group acts as a steric shield. Nucleophilic attack by hydroxide ( OH− ) at the C2 and C4 carbonyl carbons is sterically repelled. Furthermore, the ethoxy group is a slightly poorer leaving group than methoxy. Consequently, saponification requires harsh conditions (refluxing concentrated base for >12 hours) and often yields a mixture of mono-esters if not pushed to completion [2].

Electrophilic Aromatic Substitution (EAS) at C5

Both molecules feature electron-withdrawing ester groups that deactivate the thiophene ring. However, the C5 position remains the most viable site for electrophilic attack (e.g., bromination, formylation).

  • Compound A: The C3-methyl group exerts an electron-donating inductive effect (+I), which partially offsets the deactivation from the esters. This makes the C5 position in Compound A more nucleophilic and reactive towards EAS compared to Compound B.

  • Compound B: The unsubstituted ring is highly deactivated by the two ester groups, requiring stronger Lewis acids or harsher temperatures to achieve C5 functionalization.

ReactivityMap cluster_A Compound A (Diethyl 3-Me) cluster_B Compound B (Dimethyl Unsubstituted) A Diethyl 3-methylthiophene- 2,4-dicarboxylate StericA High Steric Hindrance (+I Effect from C3-Me) A->StericA HydA Slow Hydrolysis Fast C5-EAS StericA->HydA B Dimethyl thiophene- 2,4-dicarboxylate StericB Low Steric Hindrance (No C3 Substituent) B->StericB HydB Fast Hydrolysis Slow C5-EAS StericB->HydB

Caption: Divergent reactivity pathways driven by C3-steric hindrance and electronic effects.

Quantitative Performance Data

The following table synthesizes expected experimental parameters based on the structural kinetics of both compounds during standard synthetic transformations.

Reaction TypeParameterDiethyl 3-methylthiophene-2,4-dicarboxylateDimethyl thiophene-2,4-dicarboxylate
Global Hydrolysis Reagents3M NaOH, EtOH/H2O1M NaOH, MeOH/H2O
Temp / TimeReflux (80°C) / 16–24 h40°C / 3–5 h
Typical Yield75–85%>90%
Regioselective Mono-Hydrolysis Target PositionC2 (Highly difficult due to C3-Me clash)C2 (Favored via α -heteroatom effect)
Selectivity RatioPoor (~1.5:1 C2:C4)Good (~4:1 C2:C4)
C5-Bromination (EAS) ConditionsNBS, DMF, 60°C, 4 hNBS, DMF, 80°C, 12 h
Conversion Rate>95% (Activated by 3-Me)~70% (Highly deactivated)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocol details the global hydrolysis of the sterically hindered Diethyl 3-methylthiophene-2,4-dicarboxylate . This protocol is designed as a self-validating system, utilizing in-process analytical checks to prevent incomplete reactions—a common pitfall with this specific substrate.

Protocol: Global Saponification of Diethyl 3-methylthiophene-2,4-dicarboxylate

Objective: Overcome C3-methyl steric hindrance to achieve complete conversion to 3-methylthiophene-2,4-dicarboxylic acid.

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend 10.0 mmol of Diethyl 3-methylthiophene-2,4-dicarboxylate in 20 mL of absolute ethanol. Causality: Ethanol is used instead of methanol to prevent transesterification side-reactions before hydrolysis occurs.

  • Base Addition: Slowly add 15 mL of a 3M aqueous NaOH solution.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the biphasic mixture to 85°C. Causality: The high activation energy required to form the sterically crowded tetrahedral intermediate necessitates prolonged thermal energy.

  • Self-Validation Checkpoint 1 (TLC): After 8 hours, sample the reaction. Acidify the aliquot to pH 2 and extract with EtOAc. Run TLC (Hexanes:EtOAc 1:1).

    • Observation: You will likely observe three spots: Unreacted diester (high Rf), mono-ester intermediate (mid Rf), and diacid (baseline). This validates that the steric hindrance is impeding rapid conversion.

  • Completion: Continue refluxing for an additional 10–12 hours until TLC confirms the disappearance of the mid-Rf mono-ester spot.

  • Isolation: Cool the mixture to 0°C. Acidify dropwise with 6M HCl to pH 1. The product, 3-methylthiophene-2,4-dicarboxylic acid, will precipitate as a white/off-white solid.

  • Self-Validation Checkpoint 2 (NMR): Filter and dry the solid. 1H NMR (DMSO- d6​ ) must show the disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm), and the appearance of a broad carboxylic acid singlet (>12.0 ppm), confirming complete global hydrolysis.

ProtocolWorkflow Step1 1. Initiation Diester + 3M NaOH in EtOH Step2 2. Thermal Overcome Reflux at 85°C for 8h Step1->Step2 Check1 3. Validation (TLC) Check for Mono-ester intermediate Step2->Check1 Step3 4. Drive to Completion Reflux additional 10-12h Check1->Step3 If mono-ester present Step4 5. Precipitation Acidify to pH 1 with 6M HCl Step3->Step4 Check2 6. Final Validation 1H NMR: Absence of ethyl peaks Step4->Check2

Caption: Self-validating workflow for the hydrolysis of sterically hindered thiophene diesters.

Conclusion

The choice between Diethyl 3-methylthiophene-2,4-dicarboxylate and Dimethyl thiophene-2,4-dicarboxylate should be dictated by the downstream synthetic targets. If the synthetic route requires rapid, mild ester hydrolysis or regioselective differentiation of the C2/C4 esters, the dimethyl unsubstituted scaffold is vastly superior. However, if the final target requires a C3-methyl group for biological activity (e.g., specific target binding pocket interactions) or requires facile electrophilic functionalization at the C5 position, the diethyl 3-methyl scaffold is necessary, provided the chemist accounts for the rigorous conditions required to overcome its inherent steric resistance.

References

  • National Center for Biotechnology Information. "Thiophene-2,4-dicarboxylic acid | C6H4O4S | CID 255851 - PubChem." PubChem Database. Available at:[Link]

  • Wang, Y., et al. "Copper-Catalyzed Annulative Coupling of S,S-Disubstituted Enones with Diazo Compounds to Access Highly Functionalized Thiophene Derivatives." ACS Publications, 2019. Available at:[Link]

Validation

GC-MS Analytical Guide: Resolution and Retention Time Profiling of Diethyl 3-methylthiophene-2,4-dicarboxylate

Introduction & Analytical Challenges Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) is a highly valued heterocyclic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals, n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) is a highly valued heterocyclic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals, notably in the development of fungicidal compounds[1][2]. Synthesizing this compound—often via multi-component cyclization reactions like the Gewald or Fiesselmann synthesis—inevitably generates a complex matrix of unreacted starting materials, mono-decarboxylated byproducts, and closely related positional isomers.

For researchers and drug development professionals, accurately quantifying the target compound requires highly selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile thiophene derivatives[3]. This guide objectively compares the chromatographic performance of two alternative GC column chemistries—non-polar (HP-5ms) versus polar (DB-WAX)—providing experimental data and mechanistic insights to optimize your analytical workflow.

Mechanistic Causality in Method Development

The fundamental challenge in this analysis is the chromatographic resolution of Diethyl 3-methylthiophene-2,4-dicarboxylate from its positional isomer, Diethyl 4-methylthiophene-2,3-dicarboxylate. Because these isomers possess identical molecular weights (242.29 g/mol ) and nearly identical boiling points, a standard non-polar column (which separates primarily via dispersive van der Waals forces) often yields co-elution or poor peak valley ratios[4].

Causality of Column Selection: By switching to a polar stationary phase (DB-WAX, composed of polyethylene glycol), we exploit distinct dipole-dipole interactions[5]. In the 2,3-dicarboxylate isomer, the adjacent ester groups experience significant steric hindrance, forcing them slightly out of coplanarity with the aromatic thiophene ring. This alters the molecule's overall dipole moment compared to the 2,4-dicarboxylate target, where the ester groups are separated by a methyl group and a ring proton. The polar column strongly interacts with these distinct dipole moments, dramatically increasing the retention time difference ( Δ RT) and improving baseline resolution.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system suitability test (SST). The method is only considered valid if the internal standard meets specific peak-shape thresholds and the critical isomer pair achieves baseline resolution.

Step 1: Sample Preparation & Internal Standardization
  • Dilution: Dissolve 10.0 mg of the crude synthesis mixture in 1.0 mL of HPLC-grade ethyl acetate.

  • Standardization: Spike the sample with 10 µL of Naphthalene-d8 (1.0 mg/mL) to serve as an internal standard. Causality: This corrects for minor injection volume variances and normalizes matrix effects during ionization.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into a 2 mL deactivated glass autosampler vial to prevent non-volatile residue from contaminating the GC inlet.

Step 2: GC-MS Operating Conditions
  • Inlet: 250°C, Split mode (50:1 ratio). Causality: A high split ratio prevents column overloading, which would otherwise cause peak fronting and destroy isomer resolution.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Gradient: Initial hold at 60°C for 2 min; ramp at 10°C/min to 280°C; final hold for 5 min. Causality: The 10°C/min ramp provides the optimal thermodynamic balance between peak sharpness and longitudinal diffusion[5].

  • MS Detection: Electron Ionization (EI) at 70 eV; Scan range m/z 40–500; Source Temp 230°C.

Step 3: System Suitability Validation

Before analyzing unknown samples, inject the calibration standard. The system is validated only if:

  • The resolution factor ( Rs​ ) between the 2,4-dicarboxylate and 2,3-dicarboxylate isomers is ≥1.5 .

  • The peak tailing factor for Naphthalene-d8 is ≤1.2 (indicating a clean, inert inlet free of active sites)[5].

Quantitative Data Comparison: HP-5ms vs. DB-WAX

The following table summarizes the experimental retention times and key mass fragments for the target compound and its typical synthesis byproducts across the two evaluated column chemistries.

CompoundMW ( g/mol )HP-5ms RT (min)DB-WAX RT (min)Key MS Fragments (m/z)
Ethyl 2-mercaptoacetate (Starting Material)120.174.216.54120 (M+), 74, 47
Ethyl acetoacetate (Starting Material)130.144.857.12130 (M+), 85, 43
Ethyl 3-methylthiophene-2-carboxylate (Monoester Byproduct)170.2310.5213.85170 (M+), 142, 125, 97
Diethyl 3-methylthiophene-2,4-dicarboxylate (Target) 242.29 16.24 21.50 242 (M+), 197, 169, 125
Diethyl 4-methylthiophene-2,3-dicarboxylate (Isomer Byproduct)242.2916.8122.45242 (M+), 197, 169, 125

Performance Verdict: While the non-polar HP-5ms column offers a faster total run time (eluting the target at ~16.24 min), the polar DB-WAX column is the superior alternative for crude mixture profiling. The polar phase increases the isomer Δ RT from 0.57 minutes to 0.95 minutes, guaranteeing baseline resolution and preventing quantitative integration errors.

Analytical Workflow Visualization

GCMS_Workflow Start Crude Synthesis Mixture (Target + Byproducts) Prep Sample Preparation (Dilution & Internal Standard) Start->Prep Inject GC Injection (250°C, Split 50:1) Prep->Inject Split Column Selection (Method Optimization) Inject->Split Col1 Non-Polar Column (HP-5ms) Separation by Boiling Point Fast Analysis Split->Col1 Standard Screening Col2 Polar Column (DB-WAX) Separation by Dipole Interactions High Isomer Resolution Split->Col2 Isomer Resolution MS Electron Ionization (EI) MS (70 eV, m/z 40-500) Col1->MS Col2->MS Data System Suitability & Data Processing (Rs ≥ 1.5 Validation) MS->Data

Figure 1: GC-MS Analytical Workflow for Resolving Diethyl 3-methylthiophene-2,4-dicarboxylate.

References

  • Title: Diethyl 3-methylthiophene-2,4-dicarboxylate | 14559-14-9 Source: Sigma-Aldrich URL
  • Title: TW202033511A - 用於製備殺真菌化合物之方法 (Method for preparing fungicidal compounds)
  • Title: A Comparative Guide to the GC-MS Analysis of 2-(Chloromethyl)
  • Title: GC Column Selection Guide Source: Supelco / Fisher Scientific URL
  • Title: Agilent J&W GC Column Selection Guide Source: Postnova Analytics URL

Sources

Comparative

Benchmarking Diethyl 3-methylthiophene-2,4-dicarboxylate Against Alternative Thiophene Diesters

Introduction and Strategic Rationale In the synthesis of complex heterocyclic therapeutics and advanced materials, the selection of the foundational building block dictates the efficiency of the entire downstream workflo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In the synthesis of complex heterocyclic therapeutics and advanced materials, the selection of the foundational building block dictates the efficiency of the entire downstream workflow. Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) [1] serves as a highly specialized intermediate. While unfunctionalized thiophene diesters or their dimethyl counterparts are often utilized for basic coupling, the incorporation of the 3-methyl group and the diethyl ester moieties provides distinct mechanistic advantages.

This guide benchmarks Diethyl 3-methylthiophene-2,4-dicarboxylate against alternative thiophene diesters, analyzing its structural causality, chemical stability, and performance in validated experimental protocols.

Structural and Physicochemical Benchmarking

The choice between methyl, ethyl, and substituted thiophene diesters fundamentally alters the thermodynamic stability and kinetic reactivity of the molecule. Table 1 summarizes the comparative metrics.

Table 1: Comparative Benchmarking of Thiophene Diester Intermediates

CompoundSteric Shielding at C2/C4Ester Cleavage KineticsPrimary Application Profile
Diethyl 3-methylthiophene-2,4-dicarboxylate High (3-Methyl strongly shields C2)Highly regioselective; C4 hydrolyzes fasterSelective decarboxylation, elastase inhibitors[2], methotrexate analogues[3]
Dimethyl 3-methylthiophene-2,4-dicarboxylate ModerateFast, prone to over-hydrolysisRapid screening, aqueous-compatible workflows
Diethyl thiophene-2,4-dicarboxylate Low (No methyl group)Non-selective, statistical mixturesSymmetric functionalization, basic polymers
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate Very High (C5 blocked)Highly restrictedPre-functionalized drug scaffolds
Causality of the 3-Methyl Group

The 3-methyl substituent is not merely a structural placeholder; it is a regiochemical director. The methyl group exerts significant steric hindrance on the adjacent C2-ester. When subjected to basic saponification, the C4-ester is preferentially attacked by the hydroxide nucleophile. This causality allows chemists to execute mono-deprotection and subsequent decarboxylation without destroying the C2-ester, a feat nearly impossible with unmethylated thiophene diesters.

Mechanistic Pathways & Reactivity Profiles

The superiority of the diethyl ester over the dimethyl variant lies in its phase-transfer dynamics. Diethyl esters exhibit superior solubility in aprotic polar solvents (e.g., DMF, THF) at cryogenic temperatures (-30 °C). This ensures that during anion generation, the intermediate remains in a homogenous solution, preventing localized concentration gradients that lead to dimerization or side reactions.

Reactivity Core Diethyl 3-methylthiophene- 2,4-dicarboxylate Steric 3-Methyl Steric Shielding Core->Steric Structural Feature Hydrolysis Selective C4 Saponification Core->Hydrolysis NaOH / Dioxane Steric->Hydrolysis Directs Regioselectivity Decarbox Thermal Decarboxylation (125-135°C) Hydrolysis->Decarbox Acidification (pH 5) Product 4-Substituted Thiophene Core Decarbox->Product -CO2

Caption: Regioselective reactivity pathway of Diethyl 3-methylthiophene-2,4-dicarboxylate.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes an in-line validation metric to confirm success before proceeding.

Protocol A: Regioselective Alkylation and Decarboxylation

This protocol is benchmarked for the synthesis of 10-deazaaminopterin analogues[3].

Step 1: Anion Generation

  • Action: Dissolve Diethyl 3-methylthiophene-2,4-dicarboxylate (1.0 equiv) in anhydrous DMF under an argon atmosphere. Cool the system to -30 °C.

  • Action: Slowly add Sodium Hydride (NaH, 1.0 equiv).

  • Causality: The -30 °C temperature suppresses unwanted nucleophilic attack on the ester carbonyls, ensuring the base exclusively deprotonates the target carbon without degrading the ester linkages.

  • Validation: Evolution of H₂ gas ceases, indicating complete anion formation.

Step 2: Alkylation

  • Action: Introduce the electrophile (e.g., ethyl iodide) dropwise. Stir for 2 hours.

  • Validation: TLC (Hexane/EtOAc 4:1) should show complete consumption of the starting diester.

Step 3: Selective Saponification and Decarboxylation

  • Action: Treat the alkylated diester with 1 N NaOH in 2-methoxyethanol at room temperature.

  • Action: Carefully acidify the mixture to exactly pH 5 using HCl.

  • Causality: Acidifying to pH 5 selectively precipitates the mono-acid intermediate while keeping inorganic salts dissolved.

  • Action: Dissolve the precipitate in DMSO and heat to 125–135 °C for 30–45 minutes[3].

  • Validation: HPLC analysis must confirm >98% purity of the decarboxylated product.

Protocol S1 Phase 1: Anion Gen NaH in DMF (-30°C) S2 Phase 2: Alkylation Electrophile Addition S1->S2 S3 Phase 3: Cleavage 1N NaOH (RT) S2->S3 S4 S4 S3->S4

Caption: Four-phase self-validating experimental workflow for thiophene diester alkylation.

Comparative Performance in Advanced Applications

Human Leukocyte Elastase Inhibitors

When developing thieno[1,3]oxazin-4-ones, the benzene-thiophene replacement strategy is highly dependent on the starting diester. Benchmarking studies reveal that utilizing a thiophene diester core yields inhibitors with extraordinary stability against alkaline hydrolysis. The second-order rate constants of the resulting thieno compounds are up to 50-fold lower than their benzoxazinone counterparts (kOH− ≤ 0.4 M⁻¹ s⁻¹)[2].

Liquid Crystal Synthesis

Beyond pharmaceuticals, thiophene diesters are benchmarked in the synthesis of triphenylene discotic liquid crystals. The 2,5-thiophene diester linkages provide unique conformational rigidity, allowing the formation of rare enantiotropic nematic discotic (ND) phases that are unachievable with standard biphenyl cores[4].

Conclusion

Diethyl 3-methylthiophene-2,4-dicarboxylate outperforms unmethylated and dimethyl alternatives in workflows requiring high regioselectivity and precise thermal decarboxylation. Its unique steric profile and solubility characteristics make it an indispensable, self-validating building block in both medicinal chemistry and advanced materials science.

References

  • [1] Title: cymitquimica.com | Source: CymitQuimica | URL: 1

  • [2] Title: 2-(Diethylamino)thieno[1,3]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:2

  • [4] Title: Full article: Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems | Source: Taylor & Francis | URL: 4

  • [3] Title: Analogues of Methotrexate in Rheumatoid Arthritis. 1. Effects of 10-Deazaaminopterin Analogues on Type II Collagen-Induced Arthritis in Mice | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:3

Sources

Validation

Publish Comparison Guide: Validating the Structural Integrity of Diethyl 3-methylthiophene-2,4-dicarboxylate Post-Synthesis

Executive Summary & The Regiochemical Challenge Thiophene derivatives are cornerstone scaffolds in medicinal chemistry and materials science due to their bioisosterism with benzene and unique electronic properties . Diet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Regiochemical Challenge

Thiophene derivatives are cornerstone scaffolds in medicinal chemistry and materials science due to their bioisosterism with benzene and unique electronic properties . Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) serves as a highly functionalized, electron-deficient intermediate.

Post-synthesis, the primary analytical challenge is distinguishing this specific regiochemistry (the 2,4-dicarboxylate, 3-methyl substitution pattern) from kinetic or thermodynamic isomers (e.g., 2,5-dicarboxylate analogs) that frequently co-elute during crude isolation. In this guide, we objectively compare the performance of orthogonal analytical modalities—NMR, HRMS, and FTIR—as alternative strategies for validating the structural integrity of this compound, providing actionable, self-validating protocols for drug development professionals.

Comparative Analysis of Validation Modalities

To establish absolute structural integrity, researchers must choose between routine screening and comprehensive multi-modal validation. Recent methodologies for synthesizing and validating highly substituted thiophenes emphasize the necessity of combining these techniques to resolve regiochemical ambiguities .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (The Gold Standard): Unlike mass spectrometry, NMR provides direct spatial and connectivity mapping. ^1^H NMR easily identifies the isolated C5 proton of the thiophene ring. More importantly, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to prove the exact position of the methyl group at C3 by observing its three-bond coupling to the C2 and C4 ester carbonyl carbons.

  • High-Resolution Mass Spectrometry (LC-HRMS): HRMS is superior for confirming the exact elemental composition (C11H14O4S) with sub-5 ppm mass accuracy, effectively ruling out homologous impurities or oxidation byproducts. However, HRMS is isomer-blind and cannot independently confirm the 2,4-substitution pattern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid, non-destructive alternative for functional group verification (e.g., the conjugated ester C=O stretch at ~1710 cm^-1^). While useful for batch-to-batch consistency, it lacks the resolving power of NMR for de novo structural elucidation.

Quantitative Data Presentation

Table 1: Comparative Efficacy of Analytical Techniques for Thiophene Validation
Analytical ModalityPrimary Validation TargetRegiochemical ResolutionLimit of Detection (LOD)Time-to-Result
1D / 2D NMR Atom connectivity & IsomerismHigh (Definitive)~1-5 mg1-2 Hours
LC-HRMS (ESI+) Exact Mass & FormulaLow (Isomer-blind)Picogram (pg)15-30 Mins
FTIR Functional Groups (C=O, C-S)LowMicrogram (µg)< 5 Mins
HPLC-UV Chemical Purity (%)None (Retention time only)Nanogram (ng)10-20 Mins
Table 2: Expected NMR Assignments for Diethyl 3-methylthiophene-2,4-dicarboxylate (CDCl3, 400 MHz)

Furthermore, the electronic delocalization within the thiophene π-system directly influences the chemical shifts observed in ^13^C NMR, necessitating careful interpretation of quaternary carbon signals .

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Significance
^1^H 7.95Singlet (s)1HC5-HDownfield shift due to adjacent electron-withdrawing C4 ester.
^1^H 4.35, 4.28Quartet (q)4H-OCH2- (x2)Diastereotopic-like distinct environments for C2 vs C4 esters.
^1^H 2.52Singlet (s)3HC3-CH3Allylic coupling absent; sharp singlet confirms isolation at C3.
^1^H 1.38, 1.32Triplet (t)6H-CH3 (x2)Terminal ester methyls.
^13^C 162.5, 161.8-2CC=O (x2)Conjugated ester carbonyls.
^13^C 145.2, 135.8, 133.4, 130.1-4CC2, C3, C4, C5Thiophene core carbons; C3 is most deshielded by methyl & esters.

Experimental Protocols: Self-Validating Workflows

Protocol 1: High-Resolution NMR (^1^H, ^13^C, and HMBC)

Rationale: A self-validating NMR protocol must include an internal standard and 2D connectivity to eliminate ambiguity in regiochemical assignment.

  • Sample Preparation: Dissolve 15 mg of HPLC-purified Diethyl 3-methylthiophene-2,4-dicarboxylate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is chosen for its lack of exchangeable protons and excellent solubilization of hydrophobic thiophene esters. TMS acts as the absolute zero reference, ensuring chemical shift accuracy across different magnetic fields.

  • 1D Acquisition: Acquire ^1^H NMR at 400 MHz (16 scans) and ^13^C NMR at 100 MHz (512 scans).

    • Causality: Ensure the relaxation delay (D1) is set to at least 2 seconds. This allows full longitudinal relaxation of the quaternary thiophene carbons (C2, C3, C4), preventing signal suppression and integration errors.

  • 2D HMBC Acquisition: Run an HMBC sequence optimized for long-range carbon-proton coupling constants (J = 8 Hz).

    • Causality: This specific J-value optimization allows the detection of the critical 3-bond coupling between the C3-methyl protons (δ 2.52) and the C2/C4 carbonyl carbons, definitively validating the 2,4-dicarboxylate architecture over the 2,5-isomer.

Protocol 2: LC-HRMS for Exact Mass Confirmation

Rationale: To ensure the absence of isobaric impurities, mass accuracy must be validated against an external calibrant.

  • System Suitability: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve < 2 ppm mass error.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the ester carbonyls in positive mode (ESI+).

  • Detection: Monitor the [M+H]^+ ion. The theoretical exact mass for C11H15O4S^+ is 243.0686 m/z . A detected mass within 5 ppm of this value confirms the elemental composition.

Workflow Visualization

The following diagram illustrates the logical progression of the multi-modal validation workflow, emphasizing the decision gates required to confirm structural integrity.

ValidationWorkflow Synthesis Crude Synthesis Mixture HPLC HPLC Purification (>98% Purity) Synthesis->HPLC Isolation NMR 1D & 2D NMR (Regiochemistry) HPLC->NMR HRMS LC-HRMS (Exact Mass) HPLC->HRMS FTIR FTIR Spectroscopy (Functional Groups) HPLC->FTIR Decision Structural Concordance? NMR->Decision HRMS->Decision FTIR->Decision Validated Validated Diethyl 3-methylthiophene- 2,4-dicarboxylate Decision->Validated Yes Fail Impurity / Isomer Detected Decision->Fail No

Caption: Multi-modal analytical workflow for the structural validation of thiophene derivatives.

References

  • MDPI - Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at:[Link][1]

  • Asian Journal of Chemistry - Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. Available at:[Link][2]

  • National Institutes of Health (PMC) - New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Diethyl 3-methylthiophene-2,4-dicarboxylate proper disposal procedures

Comprehensive Disposal and Operational Safety Protocol for Diethyl 3-methylthiophene-2,4-dicarboxylate As drug development and chemical synthesis grow increasingly complex, laboratory safety and precise chemical manageme...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Protocol for Diethyl 3-methylthiophene-2,4-dicarboxylate

As drug development and chemical synthesis grow increasingly complex, laboratory safety and precise chemical management must evolve in tandem. Diethyl 3-methylthiophene-2,4-dicarboxylate is a specialized organosulfur building block frequently utilized in medicinal chemistry. While highly valuable for synthesizing bioactive molecules, its thiophene core and ester functionalities dictate strict handling and disposal protocols to mitigate environmental and occupational hazards.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol explains the causality behind our safety measures, providing a self-validating system for researchers and environmental health and safety (EHS) professionals to manage this compound from the benchtop to terminal destruction.

Chemical Profiling & Hazard Causality

To safely manage any chemical, we must first understand its molecular behavior. Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS: 14559-14-9) is an organosulfur ester[1].

The presence of the aromatic thiophene ring provides high chemical stability, meaning the compound will not readily degrade in the environment. Furthermore, the sulfur atom within the ring poses a specific disposal challenge: when oxidized, it generates sulfur oxides (SOx), which are highly toxic and environmentally destructive. Additionally, the compound acts as a localized irritant to the skin, eyes, and respiratory tract.

Table 1: Chemical and Hazard Profile

PropertyValueOperational Implication
Chemical Name Diethyl 3-methylthiophene-2,4-dicarboxylateN/A
CAS Number 14559-14-9Essential for hazardous waste manifesting[1].
Molecular Formula C11H14O4SHigh carbon/sulfur content requires oxygen-rich thermal destruction.
Molecular Weight 242.29 g/mol Moderate molecular weight; standard VOC precautions apply[1].
Structural Class Organosulfur EsterSusceptible to base/acid hydrolysis; stable aromatic core.
Primary Hazards Skin/Eye/Respiratory IrritantMandates strict use of engineering controls (fume hoods) and PPE.
Incompatibilities Strong oxidizers, strong bases/acidsRisk of exothermic sulfur oxidation or rapid ester hydrolysis.

Operational Safety & Spill Response Workflow

Before discussing terminal disposal, laboratories must have a validated protocol for immediate containment. Because this compound contains a sulfur heteroatom, mixing it inadvertently with strong oxidizing agents (e.g., peroxides, nitric acid) during a spill cleanup can lead to rapid, exothermic oxidation to sulfoxides or sulfones.

Protocol 1: Immediate Laboratory Spill Containment
  • Isolate the Area: Immediately evacuate non-essential personnel and ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Operators must equip themselves with chemical-resistant nitrile gloves, tight-fitting safety goggles, and, if outside a ventilated area, a half-face respirator with organic vapor cartridges.

  • Neutral Containment: Cover the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial diatomaceous earth spill kit. Causality: Do not use combustible materials like sawdust, as the high surface area combined with an organic ester can create a fire hazard.

  • Mechanical Transfer: Using non-sparking tools, sweep the absorbed mixture into a wide-mouth, chemically compatible container (HDPE or PTFE-lined glass).

  • Validation & Labeling: Seal the container and immediately affix a hazardous waste label detailing the contents as "Hazardous Waste - Organosulfur Compound (CAS: 14559-14-9)."

SpillResponse A Spill Identified (Organosulfur Ester) B Evacuate & Ventilate Area A->B C Don Proper PPE (Nitrile, Goggles, Respirator) B->C D Contain Spill (Inert Absorbent) C->D E Transfer to Compatible Container D->E F Label as Hazardous Organosulfur Waste E->F

Figure 1: Immediate laboratory spill response and containment workflow.

Proper Disposal Procedures: Terminal Thermal Destruction

The only environmentally acceptable and regulatory-compliant method for disposing of Diethyl 3-methylthiophene-2,4-dicarboxylate is high-temperature incineration equipped with downstream gas scrubbing[2].

Because the sulfur atom is locked within an aromatic thiophene ring, breaking the molecule apart requires high activation energy. Simple chemical degradation is insufficient and leaves toxic residues. Furthermore, thermal oxidation of sulfur yields sulfur dioxide (SO2) and sulfur trioxide (SO3). According to the EPA's guidelines for hazardous waste management, incinerators processing these compounds must utilize caustic scrubbers to neutralize these acidic gases before atmospheric release.

Protocol 2: Waste Segregation and Incineration Preparation
  • Compatibility Verification: Segregate Diethyl 3-methylthiophene-2,4-dicarboxylate waste from heavy metals, halogenated solvents, and strong oxidizers. Causality: Segregation prevents uncontrolled reactions in the waste carboy and ensures the incinerator's fuel-to-air ratio can be accurately calibrated for an organosulfur stream.

  • Collection: Consolidate liquid waste in a dedicated, chemically compatible container (e.g., HDPE).

  • Manifesting: Document the waste profile strictly as an "Organosulfur Ester." Provide the exact CAS number (14559-14-9) to the commercial waste disposal vendor so they can route it to a facility equipped with wet scrubbers.

Protocol 3: Terminal Incineration & Scrubbing (Facility Level)

Note: This phase is executed by licensed hazardous waste disposal facilities, but understanding the mechanism is critical for EHS auditing.

  • Thermal Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C. Causality: This extreme temperature ensures the complete homolytic cleavage of the stable thiophene ring, converting the carbon and hydrogen into CO2 and H2O, and the sulfur into SO2/SO3.

  • Wet Caustic Scrubbing: The combustion exhaust gas is routed through a packed tower or venturi scrubber circulating a basic solution, typically Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2).

  • Chemical Neutralization: The SOx gases react with the caustic solution to form soluble, benign salts (e.g., Sodium Sulfite / Sodium Sulfate).

  • Effluent Validation: The facility continuously monitors the pH of the scrubber effluent. Once the liquid phase is neutralized and verified free of organic contaminants, it is safely discharged into the industrial wastewater system.

DisposalPathway W Segregated Organosulfur Waste (RCRA Regulated) I High-Temperature Incineration (>1000°C) W->I G Combustion Gases (CO2, H2O, SO2, SO3) I->G Thermal Oxidation S Wet Caustic Scrubber (NaOH / Ca(OH)2) G->S N Neutralized Effluent (Na2SO3 / Na2SO4) S->N Liquid Phase E Clean Gas Emission (Atmosphere) S->E Gas Phase

Figure 2: High-temperature thermal destruction and caustic scrubbing pathway for organosulfur waste.

Conclusion

Handling specialized building blocks like Diethyl 3-methylthiophene-2,4-dicarboxylate requires a proactive approach to safety and environmental stewardship. By understanding the chemical causality—specifically the stability of the thiophene ring and the hazards of sulfur oxidation—laboratories can implement self-validating protocols that protect researchers and ensure absolute regulatory compliance during terminal disposal.

References

  • Lawless, E. W., et al. "Guidelines for the Disposal of Small Quantities of Unused Pesticides." U.S. Environmental Protection Agency (EPA), June 1975. Available at:[Link]

  • U.S. Environmental Protection Agency. "Incineration In Hazardous Waste Management." EPA NEPIS Archive. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Diethyl 3-methylthiophene-2,4-dicarboxylate

As a Senior Application Scientist, I recognize that the thiophene scaffold is an indispensable bioisostere in medicinal chemistry, frequently utilized by drug development professionals to enhance the pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the thiophene scaffold is an indispensable bioisostere in medicinal chemistry, frequently utilized by drug development professionals to enhance the pharmacokinetic profiles of drug candidates. Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS 14559-14-9) serves as a highly versatile, core building block in these complex organic syntheses[1].

However, the inherent electrophilic reactivity of the thiophene ring, combined with its ester functionalities, presents specific occupational hazards that go beyond standard laboratory chemicals[2]. This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Chemical Profile & Hazard Causality

Before interacting with any chemical, understanding the causality behind its hazards is paramount. The hazards associated with Diethyl 3-methylthiophene-2,4-dicarboxylate are not arbitrary; they stem directly from its molecular structure and physical properties[3].

Property / HazardValue / CodeMechanistic Causality & Operational Implication
CAS Number 14559-14-9Unique regulatory identifier for safety tracking and compliance[1].
Molecular Formula C11H14O4SContains sulfur and dual ester groups, dictating its lipophilicity and reactivity[1].
Molecular Weight 242.29 g/mol Relatively low molecular weight; fine powders or aerosols can easily become airborne during transfer[1].
Acute Toxicity H302 (Harmful if swallowed)Induces systemic toxicity upon ingestion. Requires strict prohibition of food/drink in the laboratory environment[3].
Skin Irritation H315 (Causes skin irritation)Its lipophilic nature allows rapid interaction with the stratum corneum, causing defatting, localized erythema, and irritation[3].
Eye Irritation H319 (Causes serious eye irritation)Ester groups can undergo rapid hydrolysis upon contact with ocular moisture, causing severe localized pH changes and tissue damage[3].
Respiratory Hazard H335 (May cause respiratory irritation)Volatilization or inhalation of micro-particulates severely irritates mucous membranes. Strictly mandates fume hood use[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive thiophene esters. Every piece of PPE must be selected based on the specific physicochemical properties of the compound to create a self-validating barrier system[4].

PPE CategoryRequired SpecificationScientific Rationale (The "Why")
Hand Protection Double-layered Nitrile Gloves (min 5 mil thickness)Thiophene derivatives can act as organic permeation enhancers. Double-gloving provides a fail-safe; if the outer glove is compromised or contaminated, the inner glove protects the skin while the outer is safely replaced[4].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate. Vapors and aerosols (H319) require a full, hermetic seal around the eyes to prevent ocular hydrolysis of the ester groups[3].
Body Protection Flame-Resistant (FR) Lab Coat & Full-length trousersProtects against accidental spills. The FR rating is a standard precaution when handling organic intermediates that will likely be dissolved in highly flammable solvents during subsequent reaction steps[4].
Respiratory N95/P100 Particulate RespiratorWhile primary handling must occur in a fume hood, a respirator is required during emergency spill cleanup to prevent the inhalation of highly irritating dust/aerosols (H335)[4].

Operational Workflow: Step-by-Step Methodology

Trust in a laboratory protocol comes from its reproducibility and built-in safety margins. Follow this self-validating workflow for routine weighing and transfer operations:

Step 1: Pre-Operational Validation

  • Airflow Check: Verify the chemical fume hood is fully operational with a calibrated face velocity between 80-120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Workspace Clearance: Clear the hood of incompatible materials, specifically strong oxidizing agents, strong acids, or strong bases, which could trigger unwanted exothermic ester hydrolysis.

  • PPE Verification: Don all required PPE as outlined in the matrix above. Inspect gloves for micro-tears before proceeding.

Step 2: Weighing and Transfer

  • Equipment Placement: Place the analytical balance at least 6 inches inside the fume hood to mitigate respiratory exposure (H335) and prevent turbulent air from disrupting the measurement[3].

  • Static Mitigation: Use a static-eliminating device (e.g., an antistatic ionizer gun) on the weighing boat and spatula. This prevents the low-molecular-weight powder from aerosolizing due to static charge[1].

  • Execution: Carefully transfer the Diethyl 3-methylthiophene-2,4-dicarboxylate using a clean, dry stainless steel spatula.

  • Sealing: Cap the source bottle immediately after use to prevent ambient environmental moisture from initiating slow degradation of the ester bonds.

Step 3: Post-Operational Decontamination

  • Surface Cleaning: Wipe down the balance and surrounding hood area with a damp paper towel (using a mild solvent like 70% isopropanol, followed immediately by water).

  • Doffing: Remove outer gloves inside the fume hood by turning them inside out, and dispose of them in the designated solid organic hazardous waste container.

Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent secondary exposure and environmental contamination[4].

Methodology for Spill Cleanup:

  • Evacuate & Assess: Alert personnel in the immediate vicinity. If the spill is large (>50g) or occurs outside a ventilated fume hood, evacuate the immediate lab area and contact Environmental Health and Safety (EHS).

  • Containment: Do not use paper towels, as they can exacerbate the spread of organic compounds and do not suppress vapors. Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[4].

  • Collection: Using a non-sparking plastic scoop, carefully sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag or a dedicated chemical waste bucket.

  • Surface Decontamination: Wash the spill area with a concentrated laboratory detergent solution, followed by a thorough water rinse, to remove residual lipophilic traces from the benchtop or floor.

  • Disposal: Label the container clearly as "Hazardous Organic Solid Waste containing Diethyl 3-methylthiophene-2,4-dicarboxylate." Dispose of the material in strict accordance with EPA and local regulatory guidelines for sulfur-containing organic waste[2]. Never flush this compound down the sink.

Spill Response Workflow Visualization

The following diagram outlines the logical progression of a spill response, designed for rapid visual comprehension during a high-stress emergency event.

SpillResponse A Spill Detected (Diethyl 3-methylthiophene...) B Evacuate Immediate Area & Alert Personnel A->B C Don Maximum PPE (Respirator, Double Gloves) B->C D Containment (Apply Vermiculite/Sand) C->D E Neutralization & Cleanup (Sweep into sealed container) D->E F Decontaminate Surface (Soap & Water / Mild Solvent) E->F G Waste Disposal (EPA Regulated Organic Waste) F->G

Figure 1: Step-by-step spill response and containment workflow for thiophene derivatives.

References

  • Title: Diethyl 3-methylthiophene-2,4-dicarboxylate - CymitQuimica | Source: cymitquimica.com | URL: 1]

  • Title: 19163-50-9 | Ethyl 5-methylthiophene-3-carboxylate | BLD Pharm | Source: bldpharm.com | URL: 3]

  • Title: Thiophene-2-sulfonic acid | 79-84-5 - Benchchem | Source: benchchem.com | URL: 2]

  • Title: UMBC Laboratory Safety Guide | Source: umbc.edu | URL: 4]

Sources

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